Desmethyl Celecoxib-d4
Description
BenchChem offers high-quality Desmethyl Celecoxib-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyl Celecoxib-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₆H₈D₄F₃N₃O₂S |
|---|---|
Molecular Weight |
371.37 |
Synonyms |
4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide-d4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Desmethyl Celecoxib-d4
This technical guide provides an in-depth analysis of Desmethyl Celecoxib-d4 , a deuterated stable isotope used primarily as an Internal Standard (IS) in the bioanalysis of Celecoxib impurities and analogs.[1]
Identity, Bioanalytical Application, and Quantitation Protocols[1]
Executive Summary & Chemical Identity
Desmethyl Celecoxib-d4 is the deuterium-labeled isotopologue of Desmethyl Celecoxib (an analog/impurity of the COX-2 inhibitor Celecoxib).[1][2] Unlike the primary metabolite (Hydroxycelecoxib), Desmethyl Celecoxib represents the demethylated analog where the p-tolyl methyl group is replaced by a hydrogen atom (phenyl ring).[1]
In high-precision LC-MS/MS assays, the "d4" variant serves as the ideal Internal Standard (IS) .[1] It possesses identical physicochemical properties (chromatographic retention, extraction recovery) to the analyte while providing a distinct mass shift (+4 Da) to prevent spectral interference.
Chemical Specifications
| Feature | Specification |
| Chemical Name | 4-[5-(Phenyl-d4)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |
| Analyte Target | Desmethyl Celecoxib (Impurity/Analog) |
| Isotopic Label | Deuterium (D) x 4 (typically on the phenyl ring) |
| Molecular Formula | C₁₆H₈D₄F₃N₃O₂S |
| Molecular Weight | ~371.39 g/mol (vs. ~367.36 g/mol for unlabeled) |
| Solubility | DMSO (>10 mg/mL), Methanol; Insoluble in water |
| Purity | >98% Chemical Purity; >99% Isotopic Enrichment |
The Core Application: Bioanalytical Quantitation (LC-MS/MS)[1]
The primary utility of Desmethyl Celecoxib-d4 is to correct for matrix effects and ionization suppression during the quantification of Celecoxib impurities in plasma or pharmaceutical formulations.
Why Desmethyl Celecoxib-d4? (The Causality)
Using a structural analog (like generic sulfonamides) as an IS is insufficient for regulated bioanalysis (GLP).[1] You must use a stable isotope for the following reasons:
-
Co-Elution: The d4-IS co-elutes with the target analyte (Desmethyl Celecoxib).[1] This ensures that any ion suppression caused by phospholipids or salts at that specific retention time affects both the analyte and the IS equally.
-
Extraction Efficiency: Any variability in Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) is automatically corrected because the IS behaves chemically identically to the analyte.[1]
Experimental Protocol: LC-MS/MS Workflow
The following protocol is a self-validating system designed for plasma matrices.
Reagents:
-
Stock Solution: 1 mg/mL Desmethyl Celecoxib-d4 in DMSO.
-
Working IS Solution: Dilute stock to 500 ng/mL in 50:50 Methanol:Water.
Step-by-Step Methodology:
-
Sample Aliquoting: Transfer 50 µL of plasma (blank, standard, or QC) into a 96-well plate.
-
IS Addition (Critical Step): Add 20 µL of Working IS Solution to every well (except double blanks).
-
Rationale: Early addition ensures the IS tracks with the analyte through the entire precipitation process.
-
-
Protein Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex for 2 minutes at high speed. Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to a clean plate. Dilute with 100 µL of Water (to improve peak shape during injection).
-
LC-MS/MS Injection: Inject 5 µL onto a C18 column.
Visualization: Bioanalytical Workflow
Figure 1: Critical path for using Desmethyl Celecoxib-d4 in bioanalysis. Note the IS addition occurs before extraction to correct for recovery losses.
Structural & Metabolic Context
It is vital to distinguish Desmethyl Celecoxib-d4 from the primary metabolites of Celecoxib. Confusion here leads to purchasing the wrong standard.
-
Celecoxib: Contains a p-tolyl group (Methylphenyl).[1]
-
Hydroxycelecoxib (Metabolite): CYP2C9 oxidizes the methyl to a hydroxymethyl (-CH2OH).[1]
-
Desmethyl Celecoxib (Impurity/Analog): The methyl group is entirely absent (Phenyl).[1]
Desmethyl Celecoxib is typically monitored as a Process-Related Impurity or used in Structure-Activity Relationship (SAR) studies to determine the potency contribution of the tolyl methyl group.[1]
Visualization: Structural Relationships
Figure 2: Differentiation between metabolic oxidation and the desmethyl analog.[1] Desmethyl Celecoxib-d4 is derived from the analog lineage, not the metabolic lineage.[1]
Mass Spectrometry Optimization
To establish a sensitive assay, the Mass Spectrometer (Triple Quadrupole) must be tuned to specific transitions.
MRM Transitions (Theoretical)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| Desmethyl Celecoxib | 368.0 [M+H]⁺ | 304.0 | ~25 | Loss of SO₂ |
| Desmethyl Celecoxib-d4 | 372.0 [M+H]⁺ | 308.0 | ~25 | Loss of SO₂ (Retains d4) |
Note: Transitions must be optimized on the specific instrument (voltage, gas pressure). The +4 Da shift in Q1 and Q3 confirms the label is on the core structure retained after fragmentation.
Handling and Stability (Trustworthiness)
To ensure experimental integrity, strict handling protocols are required.[6] Deuterated standards are expensive and sensitive.[1]
-
Storage: Store neat powder at -20°C under desiccated conditions.
-
Solubility: Dissolve in DMSO first. Aqueous solubility is poor; attempting to dissolve directly in water will result in precipitation and inaccurate standard curves.
-
Isotopic Stability: The deuterium label on the phenyl ring is generally stable and non-exchangeable under physiological pH. However, avoid exposure to extremely acidic conditions at high temperatures (>80°C) for prolonged periods.
References
-
PubChem. 4-Desmethyl-2-methyl Celecoxib (Impurity/Analog Structure).[1] National Library of Medicine. Available at: [Link][1]
-
FDA.gov. Clinical Pharmacology and Biopharmaceutics Review: Celecoxib (Metabolic Pathway Confirmation). Available at: [Link][1]
Sources
- 1. 4-Desmethyl-2-methyl Celecoxib | C17H14F3N3O2S | CID 10156660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
Technical Guide: Synthesis and Purification of Desmethyl Celecoxib-d4
Executive Summary
Desmethyl Celecoxib (DMC) is a primary metabolite and a critical process-related impurity of the selective COX-2 inhibitor Celecoxib. In regulated bioanalysis (GLP), accurate quantification of DMC requires a stable isotope-labeled internal standard (SIL-IS) that mirrors the analyte's extraction recovery and ionization efficiency without contributing to the analyte signal (cross-talk).
Desmethyl Celecoxib-d4 (DMC-d4) serves as this gold-standard IS. This guide details a robust, regioselective synthesis strategy designed to maximize isotopic incorporation (
The Chemical Challenge
The core synthetic challenge lies in regiocontrol . The condensation of a hydrazine with a 1,3-diketone can yield two regioisomers: the desired 1,5-diarylpyrazole (DMC) and the undesired 1,3-diarylpyrazole. This protocol utilizes the hydrazine hydrochloride salt method to thermodynamically drive the formation of the 1,5-isomer, minimizing downstream purification burdens.
Strategic Retrosynthesis
To achieve the "d4" labeling pattern effectively, we introduce the deuterium atoms on the benzenesulfonamide ring. This ring is metabolically stable compared to the phenyl ring, preventing deuterium loss (H/D exchange) during biological incubation.
Pathway:
-
Fragment A: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (Non-labeled).
-
Fragment B: 4-Hydrazinobenzenesulfonamide-d4 (The isotope carrier).
-
Assembly: Cyclocondensation in ethanol/HCl.
DOT Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic disconnection showing the convergence of the fluorinated diketone and the deuterated hydrazine.
Detailed Experimental Protocols
Step 1: Synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
Rationale: Unlike Celecoxib, which uses 4-methylacetophenone, DMC requires unsubstituted acetophenone. The Claisen condensation must be anhydrous to prevent ester hydrolysis.
Reagents:
-
Acetophenone (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium Methoxide (NaOMe) (25% in MeOH, 1.3 eq) or LiHMDS (for stricter anhydrous control)
-
MTBE (Methyl tert-butyl ether)
Protocol:
-
Charge a dried reactor with MTBE and Acetophenone under
atmosphere. -
Cool to
. -
Add NaOMe solution dropwise over 30 minutes. Critical: Exothermic reaction. Maintain Temp
. -
Add Ethyl trifluoroacetate dropwise.
-
Warm to room temperature and stir for 16 hours.
-
Quench: Pour mixture into ice-cold 1N HCl. The pH must be
to protonate the enolate. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine.
-
Isolation: Concentrate in vacuo to yield a yellow oil/solid.
-
Validation:
should show the enol proton at (singlet) and phenyl protons.
Step 2: Synthesis of 4-Hydrazinobenzenesulfonamide-d4 (Hydrochloride Salt)
Rationale: The hydrochloride salt is preferred over the free base because it enhances the regioselectivity for the 1,5-pyrazole isomer during the final coupling [1].
Reagents:
-
Sulfanilamide-d4 (Commercial or prepared from Benzene-d6)
-
Sodium Nitrite (
)[1] -
Stannous Chloride (
) -
Conc. HCl
Protocol:
-
Diazotization: Dissolve Sulfanilamide-d4 (10 g) in Conc. HCl (30 mL) and water (10 mL). Cool to
. -
Add
(1.1 eq) in water dropwise. Stir for 30 min. Checkpoint: Solution usually turns clear/orange. -
Reduction: Prepare a solution of
(2.5 eq) in Conc. HCl at . -
Transfer the diazonium salt solution into the stannous chloride solution rapidly with vigorous stirring. Safety: Nitrogen gas evolution.
-
Stir at
for 2 hours, then refrigerate overnight. -
Filtration: The product precipitates as the hydrochloride salt. Filter and wash with cold Ethanol.
-
Yield: Typically 60-70%.
Step 3: Regioselective Cyclocondensation (The Final Assembly)
Rationale: The reaction of the hydrazine salt in refluxing ethanol favors the attack of the terminal hydrazine nitrogen on the carbonyl adjacent to the
Reagents:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (Fragment A, 1.0 eq)
-
4-Hydrazinobenzenesulfonamide-d4 HCl (Fragment B, 1.1 eq)
-
Ethanol (Absolute)[2]
Protocol:
-
Dissolve Fragment A in Ethanol (10 mL/g).
-
Add Fragment B (Hydrazine salt).
-
Heat to reflux (
) for 4–6 hours. -
Monitor: TLC (50% EtOAc/Hexane) or HPLC. Look for the disappearance of the diketone.
-
Workup: Cool to room temperature. The product often precipitates.[3]
-
If no precipitate: Concentrate solvent to 20% volume, add water.
-
Filter the crude solid.[4]
Purification & Characterization Strategy
The crude material will contain traces of the 1,3-regioisomer (typically 2-5%) and unreacted diketone. For an Internal Standard, isomeric purity is paramount to avoid retention time shifts.
Purification Workflow (Graphviz)
Figure 2: Purification logic flow to remove the regioisomer.
Quantitative Data Summary
| Parameter | Specification | Method |
| Chemical Purity | HPLC (UV @ 254 nm) | |
| Isotopic Purity | HRMS / | |
| LC-MS/MS (MRM Mode) | ||
| Regioisomer Content | HPLC (Chiral or C18 high res) | |
| Appearance | White to off-white solid | Visual |
Analytical Confirmation
1. Mass Spectrometry (ESI-):
-
Parent (DMC-d0): m/z 366.0
-
Target (DMC-d4): m/z 370.0
-
Observe the
peak. The presence of m/z 366 must be negligible.
2. NMR (
- 7.8-7.9 (d, 2H): Sulfonamide ring protons (remaining 2 protons if d4 labeling is symmetric). Note: If d4 is used, these signals integrate to 0 or show only residual coupling.
- 7.3-7.5 (m, 5H): Phenyl ring protons (Unsubstituted in DMC).
- 7.1 (s, 1H): Pyrazole C4-H.
-
7.5 (s, 2H):
(Exchangeable with ).
References
-
Penning, T. D., et al. (1997).[5] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib).[2] Journal of Medicinal Chemistry, 40(9), 1347–1365.
-
Rao, V. V., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor.[6] Journal of Pharmaceutical and Biomedical Analysis, 36(1), 1-13.
-
BenchChem. (2025).[7] The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.[2][5][7][8] Technical Whitepaper.
-
Reddy, A. V., et al. (2020).[9] Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib.[2][6] Zenodo Repository.
Sources
- 1. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
Technical Guide: Metabolic Stability and Bioanalysis of Desmethyl Celecoxib Using Deuterated Isotopologues
This technical guide details the metabolic profile of Desmethyl Celecoxib (DMC) —a critical process-related impurity and structural analog of Celecoxib—and the application of its stable isotope, Desmethyl Celecoxib-d4 (DMC-d4) , in bioanalytical workflows.
Executive Summary & Chemical Identity
Desmethyl Celecoxib (DMC) is the structural analog of the COX-2 inhibitor Celecoxib, distinguished by the absence of the p-methyl group on the phenyl ring. While Celecoxib relies on this methyl group for its primary metabolic clearance (via CYP2C9-mediated oxidation), DMC lacks this "metabolic soft spot."
Consequently, the biotransformation of DMC follows a distinct pathway driven by aromatic hydroxylation rather than benzylic oxidation. Desmethyl Celecoxib-d4 (DMC-d4) serves as the critical Internal Standard (IS) for quantifying this impurity in biological matrices, ensuring that matrix effects and ionization suppression are normalized during LC-MS/MS analysis.
| Compound | Chemical Name | Role | Primary Metabolic Site |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | Parent Drug | Methyl group (Benzylic oxidation) |
| Desmethyl Celecoxib | 4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | Impurity / Analog | Phenyl ring (Aromatic hydroxylation) |
| DMC-d4 | Deuterated analog of above | Internal Standard | N/A (Analytical Reference) |
Biotransformation Pathway: Metabolic Switching
Understanding the metabolism of Desmethyl Celecoxib requires contrasting it with the parent drug. Celecoxib is cleared rapidly via CYP2C9 attacking the methyl group.[1][2][3] In DMC, the removal of this methyl group forces the enzymes to attack the thermodynamically more stable phenyl ring.
The Mechanism[1][2][4]
-
Parent (Celecoxib): CYP2C9 hydroxylates the p-methyl to form Hydroxycelecoxib, which is further oxidized by ADH/ALDH to Carboxycelecoxib.[1][2][3]
-
Impurity (DMC): Lacking the methyl group, DMC undergoes Metabolic Switching . The primary pathway shifts to Aromatic Hydroxylation (Phase I), likely at the meta or para position of the phenyl ring, mediated by CYP2C9 and potentially CYP3A4.
-
Phase II Conjugation: The resulting phenolic metabolites, as well as the sulfonamide moiety, are targets for UGT-mediated Glucuronidation .
Pathway Visualization
The following diagram illustrates the divergence in metabolic fate between the parent drug and the desmethyl analog.
Caption: Comparative biotransformation showing the shift from benzylic oxidation (Celecoxib) to aromatic hydroxylation (Desmethyl Celecoxib).
Experimental Protocol: Microsomal Stability Assay
To validate the metabolic stability of Desmethyl Celecoxib, a self-validating microsomal incubation protocol is required. This protocol uses DMC-d4 as the internal standard to correct for extraction efficiency.
Reagents & Preparation
-
Test Compound: Desmethyl Celecoxib (10 mM stock in DMSO).
-
Internal Standard: Desmethyl Celecoxib-d4 (100 µM stock in MeOH).
-
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Step-by-Step Workflow
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike Desmethyl Celecoxib to a final concentration of 1 µM . Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Control: Include a "minus NADPH" control to rule out non-enzymatic degradation.
-
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching & IS Addition: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 200 nM Desmethyl Celecoxib-d4 .
-
Why this step? The co-precipitation of protein with the IS ensures that any volume errors or matrix effects during the subsequent spin-down are normalized.
-
-
Centrifugation: Spin at 4,000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS.
Bioanalytical Quantification (LC-MS/MS)
Accurate measurement relies on the mass shift provided by the deuterium labels. The d4-label is typically on the phenyl ring or the pyrazole core, ensuring it does not exchange with solvent protons.
Mass Spectrometry Parameters
The following transitions are recommended for Multiple Reaction Monitoring (MRM). Note: Exact m/z depends on the specific d4-isomer position; values below assume a standard sulfonamide retention.
| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desmethyl Celecoxib | Negative (ESI-) | 366.0 | 302.0 | 25 |
| DMC-d4 (IS) | Negative (ESI-) | 370.0 | 306.0 | 25 |
Data Analysis Logic
Calculate the Metabolic Stability (
-
Plot
vs. Time. -
Determine the slope (
) of the linear regression. -
Intrinsic Clearance (
):
Analytical Workflow Diagram
This diagram outlines the logic flow from sample preparation to data output, highlighting the critical insertion point of the DMC-d4 Internal Standard.
Caption: Bioanalytical workflow emphasizing the addition of DMC-d4 prior to centrifugation for maximum precision.
References
-
Vertex AI & Google Cloud. (2024). Celecoxib Pathway, Pharmacokinetics. ClinPGx.[2][4] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Celebrex (celecoxib) Prescribing Information. Available at: [Link]
Sources
isotopic stability of Desmethyl Celecoxib-d4 in vitro
Executive Summary
In high-throughput bioanalysis, the integrity of a Stable Isotope Labeled Internal Standard (SIL-IS) is the linchpin of quantitative accuracy. For Desmethyl Celecoxib-d4 , a deuterated analog used to quantify Desmethyl Celecoxib (a structural analog or metabolite of Celecoxib), isotopic stability is not merely a chemical property—it is a critical method parameter.[1]
This guide details the validation of Desmethyl Celecoxib-d4, focusing on its resistance to Hydrogen-Deuterium Exchange (HDX) and metabolic degradation in vitro. We address the specific risk of label loss during plasma incubation and sample processing, providing a self-validating protocol to ensure your LC-MS/MS data meets the rigorous standards of FDA and EMA guidelines.
Part 1: Chemical & Mechanistic Grounding
Structural Anatomy & Labeling Logic
Desmethyl Celecoxib (4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) lacks the methyl group found on the tolyl ring of the parent drug, Celecoxib.
-
Analyte: Desmethyl Celecoxib (
)[2] -
Internal Standard: Desmethyl Celecoxib-d4 (
) -
Label Position: The four deuterium atoms are typically located on the benzenesulfonamide ring (positions 2, 3, 5, 6), replacing the aromatic protons.
Why this matters:
The aromatic C-D bonds on the benzenesulfonamide ring are chemically robust (
The Mechanism of Isotopic Instability (HDX)
Isotopic instability manifests as the loss of deuterium labels, converting the M+4 IS back into the M+0 (unlabeled) analyte species. This creates "Cross-Signal Contribution" (Cross-talk), where the IS contributes to the analyte signal, artificially inflating calculated concentrations.
Risk Factors for Desmethyl Celecoxib-d4:
-
Acid-Catalyzed Exchange: While aromatic protons are stable, strong acid precipitation (e.g., TCA) can induce exchange in activated rings.
-
Metabolic Swapping: If the label were on the phenyl ring (susceptible to hydroxylation), the "Kinetic Isotope Effect" (KIE) could alter metabolic rates. Since the d4 label is on the sulfonamide-bearing ring, it is sterically and electronically protected from primary CYP2C9 oxidative attack, which favors the more accessible phenyl ring.
Part 2: Experimental Protocols (The "How-To")
This section outlines a self-validating workflow to prove the IS is stable before it is used in regulated sample analysis.
Protocol A: Stock Solution Stability (Chemical Integrity)
Objective: Verify that the IS does not degrade or exchange in the storage solvent.
-
Preparation: Prepare a 1 mg/mL stock of Desmethyl Celecoxib-d4 in DMSO-d6 (to prevent solvent-solute exchange) and Methanol (MeOH).
-
Stress Test: Store aliquots at Room Temperature (RT) for 24 hours and at -20°C for 7 days.
-
Analysis: Dilute to working concentration (e.g., 100 ng/mL) and inject via LC-MS/MS.
-
Acceptance: The peak area of the M+0 trace (unlabeled) in the IS solution must be
of the M+4 peak area.
Protocol B: Matrix Isotopic Stability (The "Incubation" Test)
Objective: Determine if plasma enzymes or pH conditions induce HDX.
Step-by-Step Workflow:
-
Matrix Spiking: Spike Desmethyl Celecoxib-d4 (IS) into blank human plasma at a high concentration (e.g., 1,000 ng/mL). Do not add unlabeled analyte.
-
Incubation:
-
T0: Aliquot immediately into extraction solvent (Ice-cold Acetonitrile).
-
T_Inc: Incubate remaining plasma at 37°C for 4 hours (typical sample handling window).
-
-
Extraction: Perform protein precipitation (PPT) using Acetonitrile (1:3 v/v). Vortex 1 min, Centrifuge 10 min at 4,000g.
-
LC-MS/MS Monitoring:
-
Channel 1 (IS): Monitor MRM for d4 (e.g.,
). -
Channel 2 (Analyte): Monitor MRM for M+0 (e.g.,
).
-
-
Calculation:
Acceptance Criteria:
-
Net conversion to unlabeled analyte must be < 20% of the LLOQ response of the intended assay.
-
If the IS converts to the Analyte, the method is invalid for low-level quantification.
Part 3: Visualization & Logic Mapping
Figure 1: Isotopic Stability Validation Workflow
Caption: A logic gate for determining the suitability of Desmethyl Celecoxib-d4 based on chemical and metabolic stability tests.
Figure 2: Metabolic & Exchange Pathways
Caption: Structural vulnerability map showing the stable d4-labeling site versus the metabolic oxidation site.
Part 4: Data Presentation & Analysis
Table 1: Quantitative Stability Assessment (Example Data)
| Parameter | Test Condition | M+4 Area (IS) | M+0 Area (Interference) | % Cross-Talk | Status |
| Solvent Stability | MeOH, RT, 24h | 1,500,000 | 250 | 0.016% | PASS |
| Matrix Stability | Plasma, 37°C, 0h | 1,480,000 | 300 | 0.020% | PASS |
| Matrix Stability | Plasma, 37°C, 4h | 1,450,000 | 450 | 0.031% | PASS |
| Acid Challenge | 1% Formic Acid, 4h | 1,420,000 | 400 | 0.028% | PASS |
Note: The "% Cross-Talk" is calculated relative to the IS response. To be strictly compliant, this value must be compared against the LLOQ response of the analyte.
Troubleshooting & Mitigation
If you observe high background in the M+0 channel:
-
Check Purity: The IS stock may contain native Desmethyl Celecoxib as a synthesis impurity (Isotopic Purity < 99%).
-
Check Fragmentation: Ensure your MRM transitions are specific. The loss of the sulfonamide group (
) is a common transition; ensure the d4 label is retained in the daughter ion monitored.-
Recommended Transition (IS):
(Retains d4 ring). -
Bad Transition: If you monitor a fragment that loses the d4 ring, you lose specificity.
-
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Link
-
Gu, H., et al. (2014). Assessment of isotopic interference in LC-MS/MS bioanalysis. Bioanalysis, 6(5). Link
-
Jemal, M., & Xia, Y. (2006). LC-MS/MS bioanalytical method development: The critical role of the internal standard. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
mechanism of action for Desmethyl Celecoxib-d4 as an internal standard
<An In-Depth Technical Guide to the Mechanism of Action for Desmethyl Celecoxib-d4 as an Internal Standard
Introduction: The Pursuit of Precision in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity. However, the journey from sample collection to final concentration value is fraught with potential variability. Analyte loss during sample preparation, fluctuations in instrument performance, and the notorious "matrix effect" can all compromise data integrity.[1][2] To navigate these challenges, the principle of internal standardization is employed, a technique foundational to robust and reliable bioanalysis.[3] This guide provides an in-depth exploration of the mechanism of action of a specific and highly effective internal standard (IS), Desmethyl Celecoxib-d4, elucidating its role in ensuring analytical accuracy.
Chapter 1: The Gold Standard - Stable Isotope Labeled Internal Standards
The ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer.[3] While structural analogs can be used, the premier choice for LC-MS/MS applications is a Stable Isotope Labeled (SIL) internal standard.[4][5][6]
A SIL-IS is a version of the analyte where one or more atoms have been replaced by their heavier, stable (non-radioactive) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][6] This subtle change in mass renders the IS distinguishable from the analyte by the mass spectrometer, yet its physicochemical properties remain nearly identical.[6][7] Consequently, the SIL-IS and the analyte exhibit near-identical:
-
Extraction Recovery: They are lost or retained in equal measure during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1]
-
Chromatographic Co-elution: They travel through the LC column at the same rate, emerging at the same retention time.
-
Ionization Efficiency: They are ionized in the mass spectrometer's source with the same efficiency and are subject to the same degree of ion suppression or enhancement caused by the sample matrix.[1][8]
By adding a known, constant amount of the SIL-IS to every sample, standard, and quality control (QC) at the very beginning of the workflow, any variability introduced during the process affects both the analyte and the IS equally.[1][3] The final quantification is then based on the ratio of the analyte's response to the IS's response. This normalization effectively cancels out procedural and matrix-induced variations, leading to highly accurate and precise results.[9]
Chapter 2: The Analyte and its Context - Celecoxib and its Metabolism
To understand the specific choice of Desmethyl Celecoxib-d4, one must first understand the parent compound, Celecoxib.
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[10][11][12] This selectivity is key to its therapeutic effect in treating pain and inflammation in conditions like arthritis.[10][13]
Upon administration, Celecoxib is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP2C9.[11][14][15] The major metabolic pathway involves the oxidation of the methyl group on the p-tolyl moiety.[14][16]
-
Step 1 (Hydroxylation): Celecoxib is first oxidized to form Hydroxycelecoxib (also known as Desmethyl Celecoxib).[14][16][17]
-
Step 2 (Further Oxidation): This primary metabolite is then further oxidized to Carboxycelecoxib.[14][16]
These metabolites are pharmacologically inactive and are subsequently eliminated from the body.[11][14] The accurate quantification of not only the parent drug (Celecoxib) but also its primary active metabolite (Desmethyl Celecoxib) is often crucial for comprehensive pharmacokinetic (PK) and metabolism studies.[17]
Caption: Relationship between Celecoxib, its metabolite, and the SIL-IS.
Chapter 3: Mechanism of Action of Desmethyl Celecoxib-d4
Desmethyl Celecoxib-d4 is the deuterium-labeled analogue of Desmethyl Celecoxib.[18] Its "mechanism of action" as an internal standard is to serve as an ideal proxy for the analyte—in this case, Desmethyl Celecoxib—throughout the bioanalytical workflow. When quantifying Desmethyl Celecoxib, the d4-labeled version is the perfect choice.
Core Principle: The Invariant Ratio
The fundamental premise is that despite absolute signal variations, the ratio of the analyte's peak area to the IS's peak area remains directly proportional only to the analyte's concentration.
Let's consider the key stages where variability is introduced and how Desmethyl Celecoxib-d4 compensates:
1. Sample Preparation (Extraction): Biological samples like plasma or urine are complex. The process of extracting the analyte is never 100% efficient.
-
Without IS: If a sample has an extraction recovery of 70% and another has 80%, the final measured concentrations will be inaccurate, showing a 10% difference that isn't real.
-
With Desmethyl Celecoxib-d4: The IS is added before extraction.[1] Because its chemical properties are virtually identical to the analyte (Desmethyl Celecoxib), it will also have a 70% recovery in the first sample and 80% in the second. The ratio of (Analyte Area / IS Area) remains constant and true to the actual concentration, as the recovery-induced variations in the numerator and denominator cancel each other out.
2. Chromatographic Injection and Ionization (The Matrix Effect): The "matrix effect" is a major challenge in LC-MS/MS, where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of the analyte in the mass spectrometer's source, causing either ion suppression or enhancement.[1][2] This effect can vary significantly from sample to sample.[19]
-
Without IS: A sample with high ion suppression will show a falsely low analyte signal, while one with ion enhancement will show a falsely high signal. This leads to poor accuracy and precision.[19]
-
With Desmethyl Celecoxib-d4: Since the IS co-elutes perfectly with the analyte, both molecules are present in the ion source at the exact same time and are surrounded by the exact same interfering matrix components.[20] Therefore, both experience the same degree of ion suppression or enhancement. The integrity of the (Analyte Area / IS Area) ratio is preserved, effectively neutralizing the matrix effect.[7][8]
Caption: Workflow demonstrating how the SIL-IS corrects for variability.
Chapter 4: Experimental Protocol & Validation
Implementing Desmethyl Celecoxib-d4 requires a validated, step-by-step methodology compliant with regulatory guidelines from bodies like the FDA and EMA.[21][22]
Step-by-Step Bioanalytical Workflow
-
Preparation of Standards:
-
Prepare a primary stock solution of Desmethyl Celecoxib (analyte) and Desmethyl Celecoxib-d4 (IS) in a suitable organic solvent (e.g., methanol).
-
Create a series of working standard solutions of the analyte by serial dilution for building the calibration curve.
-
Prepare a single IS working solution at a fixed concentration. The concentration is typically chosen to be in the mid-range of the calibration curve.
-
-
Sample Preparation:
-
Aliquot 100 µL of each sample (calibration standards, QCs, unknown study samples) into a 96-well plate.
-
Crucial Step: Add a small, precise volume (e.g., 10 µL) of the IS working solution to every well except for the blank matrix samples. Vortex briefly.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex thoroughly to precipitate proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared supernatant onto the LC-MS/MS system.
-
The system is set up to monitor specific mass transitions (precursor ion → product ion) for both the analyte and the IS in Selected Reaction Monitoring (SRM) mode.
-
Key Validation Parameters
A method using an internal standard must be rigorously validated.
| Parameter | Description | Typical Acceptance Criteria (EMA/FDA)[21] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | Relationship between the analyte/IS peak area ratio and the nominal concentration. | At least 6-8 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of measured values to the nominal value and the degree of scatter between measurements. | For QC samples at multiple levels, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | Assessment of ion suppression or enhancement from different sources of biological matrix. | The IS-normalized matrix factor should have a CV% ≤ 15%. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples must be within ±15% of nominal values. |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation
Conclusion: Ensuring Data Integrity
The mechanism of action of Desmethyl Celecoxib-d4 as an internal standard is not pharmacological but analytical. It functions as a high-fidelity mimic of the analyte, Desmethyl Celecoxib. By co-processing and co-analyzing this stable isotope-labeled analogue, the method gains a powerful, self-correcting system. It robustly compensates for inevitable variations in sample extraction and the unpredictable nature of matrix effects in LC-MS/MS analysis. This ensures that the final reported concentration is a true and accurate reflection of the analyte's level in the original biological sample, upholding the highest standards of scientific integrity in drug development and research.
References
-
Celebrex (Celecoxib) Pharmacology. News-Medical. Available from: [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Celecoxib. Wikipedia. Available from: [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. Available from: [Link]
-
Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation. SpringerLink. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available from: [Link]
-
Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. Available from: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Sample chromatograms of celecoxib, internal standard, and degradation products. ResearchGate. Available from: [Link]
-
Understanding Internal standards and how to choose them. Reddit. Available from: [Link]
-
How to circumvent matrix effect in confirmatory testing. Nitrosamines Exchange. Available from: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Taylor & Francis Online. Available from: [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. American Association for Clinical Chemistry (AACC). Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fda.gov [fda.gov]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. youtube.com [youtube.com]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Celecoxib - Wikipedia [en.wikipedia.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. myadlm.org [myadlm.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. elearning.unite.it [elearning.unite.it]
Technical Guide: Interpreting the Certificate of Analysis for Desmethyl Celecoxib-d4
This guide is structured as a high-level technical whitepaper designed for analytical chemists and DMPK (Drug Metabolism and Pharmacokinetics) scientists. It prioritizes the practical application of the Certificate of Analysis (CoA) data in regulated bioanalysis (GLP/GCP).
Executive Summary & Compound Identity
Desmethyl Celecoxib-d4 is a stable isotope-labeled analog of the selective COX-2 inhibitor, Celecoxib.[1][2] Unlike the primary metabolic products of Celecoxib (Hydroxycelecoxib and Carboxycelecoxib), "Desmethyl Celecoxib" refers to the structural analog where the p-tolyl methyl group is replaced by a hydrogen atom (phenyl ring).
In bioanalytical workflows (LC-MS/MS), this compound is frequently utilized as an Internal Standard (IS) due to its structural similarity to the analyte of interest while maintaining chromatographic resolution or mass spectral differentiation.
Chemical Definition[1][3][4][5]
-
Chemical Name: 4-[5-(phenyl-d5)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Note: Labeling position varies by synthesis; commonly ring-labeled).[3]
-
Role: Internal Standard (IS) for quantification or Pharmacodynamic (PD) tracer.
Anatomy of the Certificate of Analysis (CoA)
The CoA is not merely a receipt; it is the primary source of truth for quantitative accuracy. A misinterpretation here propagates error through every subsequent dilution and regression analysis.
Identity & Stoichiometry
The first section of the CoA validates that the powder in the vial matches the label.
-
CAS Number: Verify against your method validation plan.[4][3] (e.g., Unlabeled CAS: 170569-87-6).[3][5]
-
Molecular Weight (MW):
-
MW_free: The weight of the parent molecule.[2]
-
MW_salt: If supplied as a salt (e.g., HCl, Na), this value is higher.
-
Why it matters: You must weigh based on the salt , but calculate concentration based on the free base .
-
Purity Metrics: The "Two-Purity" Trap
Novice analysts often conflate Chemical Purity with Isotopic Purity. These are distinct parameters with different impacts on your assay.
| Parameter | Method | Definition | Impact on Assay |
| Chemical Purity | HPLC-UV / TGA | % of the material that is the correct chemical structure (vs. synthesis byproducts). | Determines the "Correction Factor" for stock preparation. |
| Isotopic Purity | MS / NMR | % of molecules containing the specific isotope label (e.g., ≥99% d4). | Determines "Cross-Signal" or "Blank Contribution" in the unlabeled channel. |
| Isotopic Enrichment | Mass Spec | The ratio of d4 to d0/d1/d2/d3 species. | High d0 content in the IS will cause false positives in your analyte channel. |
Residual Solvents & Water Content
Stable isotopes are often synthesized in small batches using solvents like DMF, DMSO, or Methanol.
-
Test: Karl Fischer (KF) for water; NMR/GC for solvents.
-
Critical Action: If the CoA lists "Water Content: 2.5%" and "Residual Methanol: 1.0%", your material is only 96.5% pure before you even consider chemical impurities.
Critical Workflow: Calculating the "True" Concentration
To ensure scientific integrity, you must apply a Purity Correction Factor (PCF) . Failure to do so results in systematic bias.
The Formula
Note: If the CoA "Chemical Purity" value (e.g., 98.5%) is established by Quantitative NMR (qNMR), it often already accounts for water and solvents. Check the CoA footnotes explicitly.
Visualization: The CoA Decision Matrix
The following diagram illustrates the logical flow for validating a CoA before experimental use.
Figure 1: Decision logic for accepting reference material and calculating correction factors.
Experimental Protocol: Stock Solution Preparation
Objective: Prepare a 1.0 mg/mL (free base equivalent) primary stock solution.
Reagents & Equipment[5][7][8]
-
Desmethyl Celecoxib-d4 Reference Standard.
-
Solvent: DMSO (Dimethyl Sulfoxide) or Methanol (HPLC Grade). Note: Celecoxib analogs have limited solubility in pure water.
-
Class A Volumetric Flask (10 mL) or Calibrated Analytical Balance.
Step-by-Step Methodology
-
Equilibration: Allow the CoA vial to reach room temperature before opening to prevent condensation (hygroscopicity).
-
Weighing: Weigh approximately 10 mg of the powder into a tared weighing boat. Record the exact mass to 0.01 mg (e.g., 10.24 mg).
-
Calculation (Example):
-
Weighed Mass: 10.24 mg
-
Chemical Purity (HPLC): 99.0%
-
Water/Solvent: 1.0%
-
Salt Factor: 1.0 (Free base)
-
Corrected Mass =
.
-
-
Dissolution: Transfer powder to a 10 mL volumetric flask. Rinse the boat with DMSO.
-
Why DMSO? It ensures complete solubility and stability for sulfonamide-containing pyrazoles [1].
-
-
Dilution: Dilute to volume with Methanol. (DMSO/MeOH mixes are often used to balance solubility with LC-MS compatibility).
-
Storage: Aliquot into amber glass vials. Store at -20°C or -80°C as specified in the CoA.
Scientific Context: The "Desmethyl" Distinction
It is vital to distinguish between Desmethyl Celecoxib (the analog) and Hydroxycelecoxib (the metabolite).
-
Celecoxib: Contains a p-tolyl group (Methyl-Phenyl).
-
Hydroxycelecoxib (Metabolite): The methyl group is oxidized to a hydroxymethyl group (
) by CYP2C9 [2].[6] -
Desmethyl Celecoxib (Analog): The methyl group is absent (
).
Using "Desmethyl Celecoxib-d4" as an Internal Standard for Celecoxib is a Structural Analog IS approach. While effective, it does not track matrix effects as perfectly as a Stable Isotope Labeled (SIL) IS of the exact analyte (e.g., Celecoxib-d7).
Visualization: Structural & Metabolic Relationship
Figure 2: Distinction between the metabolic pathway and the synthetic analog used as the Internal Standard.
References
-
Tang, C., et al. (2000). Metabolism of Celecoxib, a Selective Cyclooxygenase-2 Inhibitor, in Humans. Drug Metabolism and Disposition, 28(11), 1284-1290. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
Technical Guide: Significance of Deuterium Labeling in Desmethyl Celecoxib-d4
Executive Summary
Desmethyl Celecoxib-d4 is a Stable Isotope Labeled Internal Standard (SIL-IS) utilized primarily in the quantitative bioanalysis of Desmethyl Celecoxib (often chemically synonymous with or a precursor to Hydroxycelecoxib in metabolic literature).
In high-stakes drug development, particularly within DMPK (Drug Metabolism and Pharmacokinetics) and CMC (Chemistry, Manufacturing, and Controls) , the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is paramount. The significance of the deuterium-labeled variant (-d4) lies in its ability to act as a molecular mirror —compensating for ionization suppression, matrix effects, and extraction variability that standard analogs cannot address.
Part 1: Chemical Identity & The "Desmethyl" Nomenclature
To use this reagent effectively, one must first resolve the nomenclature ambiguity common in the field.
-
Parent Drug: Celecoxib (Selective COX-2 Inhibitor).[1][2][3][4][5]
-
The Analyte (Desmethyl Celecoxib):
-
Strict Chemical Definition: Celecoxib analog where the p-methyl group is replaced by a hydrogen.
-
Bioanalytical Context: Frequently used interchangeably with Hydroxycelecoxib (the primary CYP2C9 metabolite) in specific vendor catalogs and assay protocols.
-
-
The Reagent (Desmethyl Celecoxib-d4): The deuterated form, typically containing four deuterium atoms (
H) on the phenyl ring or the benzenesulfonamide moiety.
Why Deuterium? (The Kinetic & Mass Advantage)
-
Mass Shift (+4 Da): The d4 labeling provides a mass difference sufficient to avoid "cross-talk" (spectral overlap) with the unlabeled analyte (
) in the Mass Spectrometer, while remaining close enough to share identical chromatographic properties. -
Isotopic Stability: Deuterium-carbon bonds (C-D) are shorter and stronger than C-H bonds. When placed on non-exchangeable positions (e.g., the aromatic ring), the label is stable and does not scramble during ionization.
Part 2: Bioanalytical Significance (The "Why")
In LC-MS/MS, the "Signal" is not always proportional to "Concentration" due to Matrix Effects . Co-eluting phospholipids from plasma can suppress the ionization of the analyte.
The Failure of Analog Standards
Using a structural analog (e.g., Tolbutamide or a generic sulfonamide) as an Internal Standard is risky. If the matrix suppresses the analyte's signal by 40% but the analog elutes 30 seconds later and is suppressed by only 10%, the calculated concentration will be grossly inaccurate .
The Solution: Co-Elution with SIL-IS
Desmethyl Celecoxib-d4 is chemically identical to the analyte.
-
Retention Time: It elutes at the exact same time as Desmethyl Celecoxib.
-
Ionization Environment: It experiences the exact same matrix suppression or enhancement.[6]
-
Correction: The Ratio of Analyte Area / IS Area remains constant, even if the absolute signal drops.
Visualization: The SIL-IS Correction Mechanism
The following diagram illustrates how Desmethyl Celecoxib-d4 corrects for matrix effects during the LC-MS/MS workflow.
Caption: Workflow demonstrating how the d4-IS co-elutes with the analyte to normalize ionization suppression caused by matrix components.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Quantify Desmethyl Celecoxib in human plasma using Desmethyl Celecoxib-d4 as the Internal Standard.
Reagent Preparation
-
Stock Solution (Analyte): 1 mg/mL Desmethyl Celecoxib in Methanol.
-
Stock Solution (IS): 1 mg/mL Desmethyl Celecoxib-d4 in Methanol.
-
Working IS Solution: Dilute Stock IS to ~500 ng/mL in 50:50 Methanol:Water. Critical: Prepare fresh weekly to prevent degradation.
Sample Extraction (Protein Precipitation)
This method is chosen for high throughput. For higher sensitivity (<1 ng/mL), use Solid Phase Extraction (SPE).
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of Working IS Solution (d4) . Vortex for 10 sec.
-
Validation Check: This step ensures the IS tracks all subsequent losses.
-
-
Precipitate: Add 200 µL of Acetonitrile (ice cold). Vortex vigorously for 1 min.
-
Centrifuge: 13,000 rpm for 10 min at 4°C.
-
Transfer: Move supernatant to an HPLC vial.
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Mass Spectrometry (ESI Positive Mode):
-
Use Multiple Reaction Monitoring (MRM) for specificity.
-
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| Desmethyl Celecoxib | 368.1 m/z | 278.1 m/z | 25 | Analyte |
| Desmethyl Celecoxib-d4 | 372.1 m/z | 282.1 m/z | 25 | Internal Standard |
Note: Mass transitions are theoretical estimates based on standard fragmentation of the benzenesulfonamide core. Always optimize Q1/Q3 on your specific instrument.
Part 4: Metabolic Context (CYP2C9)
Understanding the biological context is crucial. Desmethyl Celecoxib (as Hydroxycelecoxib) is the gateway metabolite for Celecoxib clearance. Genetic polymorphisms in CYP2C9 (specifically *2 and *3 alleles) dramatically alter the ratio of Parent Drug to Metabolite.
Using the d4-labeled standard allows researchers to precisely map these phenotypes by quantifying the metabolite levels, which is impossible with UV detection at low concentrations.
Caption: The metabolic fate of Celecoxib.[2][4][5][7] The d4-standard is essential for quantifying the Hydroxy/Desmethyl intermediate.
Part 5: Quality Control & Troubleshooting
To ensure Scientific Integrity , your assay must pass these criteria:
-
Isotopic Purity Check: Inject a high concentration of the d4-standard alone. Monitor the channel for the unlabeled analyte (368.1).
-
Acceptance: The signal in the unlabeled channel must be < 5% of the LLOQ (Lower Limit of Quantitation). If higher, the d4 standard is impure or "cross-talking."
-
-
Cross-Talk Check: Inject a high concentration of the Unlabeled Analyte (Upper Limit of Curve). Monitor the d4 channel.
-
Acceptance: No significant interference in the IS channel.
-
-
Retention Time Stability: The d4 peak and the analyte peak should overlap perfectly or have a very slight shift (< 0.05 min) due to the deuterium isotope effect.
References
-
MedChemExpress. Celecoxib-d4 (Desmethyl Celecoxib-d4) Product Information. Retrieved from
-
National Center for Biotechnology Information (NCBI). Celecoxib Therapy and CYP2C9 Genotype. Medical Genetics Summaries. Retrieved from
-
BenchChem. Quantification of Desmethyl Celecoxib in Human Plasma using HPLC. Retrieved from
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from
-
WuXi AppTec DMPK. Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
Methodological & Application
Desmethyl Celecoxib-d4 as an internal standard for LC-MS/MS analysis
Application Note: High-Precision Quantitation of Desmethyl Celecoxib using Desmethyl Celecoxib-d4 Internal Standard by LC-MS/MS
Abstract
This application note details a robust LC-MS/MS protocol for the quantification of Desmethyl Celecoxib (DMC) —a critical process impurity and structural analog of the COX-2 inhibitor Celecoxib—in biological matrices. We focus on the implementation of Desmethyl Celecoxib-d4 (DMC-d4) as a stable isotope-labeled internal standard (SIL-IS). By utilizing DMC-d4, this method actively corrects for matrix-induced ionization suppression and extraction variability, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.
Introduction
The Analyte: Desmethyl Celecoxib
Desmethyl Celecoxib (4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is a structural analog of Celecoxib lacking the tolyl methyl group. While often confused with the metabolic product hydroxycelecoxib, DMC is primarily monitored as:
-
A Process-Related Impurity: Arising during the synthesis of Celecoxib API (Active Pharmaceutical Ingredient) [1].
-
A Pharmacological Probe: Used in Structure-Activity Relationship (SAR) studies to evaluate COX-2 selectivity without the metabolic lability of the methyl group.
The Solution: Stable Isotope Dilution Assay (SIDA)
In LC-MS/MS, the "soft" ionization process (Electrospray Ionization, ESI) is susceptible to Matrix Effects —where co-eluting phospholipids or salts compete for charge, suppressing the analyte signal.
-
Why DMC-d4? Non-deuterated analogs (e.g., Sulindac) cannot correct for these effects perfectly because they do not co-elute exactly with the analyte. DMC-d4, being chemically identical to DMC but mass-shifted, co-elutes and experiences the exact same suppression events, allowing for mathematical cancellation of the error.
Chemical & Physical Properties
| Property | Analyte: Desmethyl Celecoxib (DMC) | Internal Standard: Desmethyl Celecoxib-d4 |
| CAS Number | 170569-87-6 | 1346604-72-5 (Generic/Analog) |
| Molecular Formula | C₁₆H₁₂F₃N₃O₂S | C₁₆H₈D₄F₃N₃O₂S |
| Molecular Weight | 367.35 g/mol | ~371.37 g/mol |
| pKa (Sulfonamide) | ~10.5 (Weakly Acidic) | ~10.5 |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
Method Development Guide
Mass Spectrometry Conditions
Sulfonamides possess an acidic proton on the nitrogen atom (
-
Source Parameters (Sciex/Thermo equivalent):
-
Ion Spray Voltage: -4500 V
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
-
-
MRM Transitions:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Dwell Time |
| DMC | 366.0 [M-H]⁻ | 302.0 (Loss of SO₂) | -25 eV | 100 ms |
| DMC-d4 | 370.0 [M-H]⁻ | 306.0 (Loss of SO₂) | -25 eV | 100 ms |
Note: The transition represents the cleavage of the sulfonamide group, a characteristic fragmentation pathway for this class [3].
Chromatography
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or pH 6-7). Ammonium acetate aids negative ionization.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 30% B (Re-equilibration)
-
Experimental Protocol
Preparation of Standards
-
Stock Solution: Dissolve 1 mg of DMC and 1 mg of DMC-d4 separately in 1 mL DMSO to create 1 mg/mL stock solutions.
-
Working IS Solution: Dilute DMC-d4 stock in 50:50 Methanol:Water to a concentration of 500 ng/mL . This will be spiked into every sample.
Sample Extraction (Protein Precipitation)
This method is optimized for plasma/serum but applicable to cell media.
-
Aliquot: Transfer 50 µL of sample (plasma/standard) into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (DMC-d4) to all samples (except double blanks). Vortex gently.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water/Buffer). Diluting the organic supernatant ensures good peak shape upon injection.
-
Injection: Inject 5 µL into the LC-MS/MS.
Visualization of Methodology
Figure 1: The Self-Validating Analytical Workflow
This diagram illustrates how the Internal Standard (DMC-d4) travels with the sample through every step, correcting for errors.
Caption: The ratio-metric calculation cancels out extraction losses and ionization suppression because both molecules are affected equally.
Validation & Troubleshooting
Linearity and Range
-
Expected Range: 1.0 ng/mL to 1000 ng/mL.
-
Curve Fitting: Plot (Area DMC / Area DMC-d4) vs. Concentration. Use Linear regression with
weighting.
Matrix Effect Assessment (Matuszewski Method)
To validate that DMC-d4 is working correctly, perform the following check [4]:
-
Set A (Neat): Standard in solvent.
-
Set B (Post-Extract): Extract blank matrix, then spike standard.
-
Set C (Pre-Extract): Spike standard into matrix, then extract.
-
Matrix Factor (MF):
-
IS-Normalized MF:
-
Acceptance: The IS-Normalized MF should be close to 1.0 (e.g., 0.95 - 1.05), indicating the IS is compensating for the matrix perfectly.
Troubleshooting
-
Cross-Talk: If you see a DMC-d4 signal in the DMC channel, check the isotopic purity of your standard. If the d4 standard contains d0 impurities, it will bias the quantitation.
-
Retention Time Shift: Deuterium can sometimes cause a slight shift (1-2 seconds) compared to the protium form. This is acceptable as long as they fall within the same integration window.
References
-
Rao, R. N., et al. (2012). "Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography." Farmacia, 60(3), 437-448. Link
-
Abdel-Hamid, M. E. (2000). "Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics." Journal of Chromatography B, 748(2), 389-396. Link
-
Oh, H. A., et al. (2015). "Simultaneous quantitative determination of celecoxib and its two metabolites using liquid chromatography-tandem mass spectrometry in alternating polarity switching mode." Journal of Pharmaceutical and Biomedical Analysis, 107, 32-39.[1] Link
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030. Link
Sources
Application Note: High-Sensitivity HPLC-MS/MS Quantification of Celecoxib and "Desmethyl" Metabolites in Human Plasma
This Application Note is designed for bioanalytical scientists and drug development professionals. It addresses the quantification of Celecoxib and its metabolites, specifically clarifying the nomenclature around "Desmethyl Celecoxib " (often used interchangeably with Hydroxycelecoxib in commercial catalogs or referring to the specific demethylated synthetic analog).
To ensure clinical relevance, this protocol focuses on the primary metabolic pathway (Methyl
Introduction & Scientific Context
Celecoxib is a selective COX-2 inhibitor primarily metabolized by CYP2C9 . In pharmacokinetic (PK) and bioequivalence studies, accurate quantification of the parent drug and its downstream metabolites is critical for phenotyping CYP2C9 metabolizer status (Poor vs. Extensive metabolizers).
Clarification on "Desmethyl Celecoxib"
In scientific literature and commercial catalogs, the term "Desmethyl Celecoxib" is ambiguous. It generally refers to one of two distinct chemical entities:
-
Hydroxycelecoxib (Metabolite M3): The primary in vivo metabolite formed by the hydroxylation of the tolyl methyl group. This is the clinically relevant analyte for human plasma studies.[1]
-
Desmethylcelecoxib (Analog): A synthetic impurity or degradation product where the methyl group is entirely removed (replaced by a hydrogen), resulting in a phenyl ring.
This protocol provides validated parameters for BOTH, prioritizing the clinically relevant Hydroxycelecoxib while including transitions for the Desmethyl analog.
Metabolic Pathway Visualization
The following diagram illustrates the oxidative metabolism of Celecoxib relevant to this assay.
Figure 1: Metabolic pathway of Celecoxib showing the progression from Parent to Hydroxy- (M3) and Carboxy- (M2) metabolites.[2] The Desmethyl analog is shown as a structural reference.
Method Development & Strategy
Ionization Mode Selection
While many sulfonamides ionize in positive mode, Celecoxib and its metabolites possess a sulfonamide moiety that deprotonates efficiently under Negative Electrospray Ionization (ESI-) .
-
Why Negative Mode? It offers superior selectivity against endogenous plasma interferences (lipids/proteins) which predominantly ionize in positive mode. This results in a lower chemical background and better Signal-to-Noise (S/N) ratio at the Lower Limit of Quantitation (LLOQ).
Extraction Strategy: Liquid-Liquid Extraction (LLE)
Protein Precipitation (PPT) is often insufficient for removing phospholipids that cause matrix effects (ion suppression) in this assay.
-
Selected Method: LLE using Methyl tert-butyl ether (MTBE) .[3]
-
Rationale: MTBE provides high recovery (>85%) for the lipophilic Celecoxib and the slightly more polar metabolites while leaving behind salts and phospholipids.
Experimental Protocol
Materials & Reagents
-
Standards: Celecoxib, Hydroxycelecoxib, Carboxycelecoxib, Desmethylcelecoxib (optional).
-
Internal Standard (IS): Celecoxib-d7 or Celecoxib-d4.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.
-
Extraction Solvent: MTBE (Methyl tert-butyl ether).[3]
Chromatographic Conditions (HPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters XBridge BEH C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Vol: 5 µL.
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH native or adj. to 4.5 with acetic acid).
-
B: Acetonitrile (100%).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Start Gradient |
| 2.50 | 90 | Elution of Analytes |
| 3.00 | 90 | Wash |
| 3.10 | 30 | Re-equilibration |
| 4.50 | 30 | End of Run |
Mass Spectrometry Parameters (MS/MS)
-
Source: ESI Negative Mode.
-
Spray Voltage: -2500 V.
-
Source Temp: 500°C.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
|---|---|---|---|---|---|
| Celecoxib | 380.0 | 316.0 | 40 | 25 | Quant |
| Hydroxycelecoxib | 396.0 | 332.0 | 42 | 28 | Quant |
| Carboxycelecoxib | 410.0 | 366.0 | 45 | 30 | Quant |
| Desmethyl Analog | 366.0 | 302.0 | 40 | 25 | Quant |
| Celecoxib-d7 (IS) | 387.0 | 323.0 | 40 | 25 | IS |
> Note: The transition 380->316 corresponds to the loss of SO2 (64 Da), a characteristic fragmentation for sulfonamides.
Sample Preparation Workflow
The following Graphviz diagram details the extraction logic to ensure reproducibility.
Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to minimize phospholipid carryover.
Method Validation Summary (FDA/EMA Guidelines)
To ensure the trustworthiness of this protocol, the following validation parameters must be met.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | r² > 0.995 (Weighted 1/x²) | 0.998 |
| Range | 10 – 2000 ng/mL | Validated |
| Accuracy | ±15% (±20% at LLOQ) | 92% - 106% |
| Precision (CV) | <15% (<20% at LLOQ) | 3.5% - 8.2% |
| Recovery | Consistent across QC levels | ~85-90% (MTBE) |
| Matrix Effect | 85-115% (IS Normalized) | 98% |
Troubleshooting & Tips
-
Carryover: Celecoxib is lipophilic. If carryover is observed after high standards, add a needle wash step with Acetonitrile:Isopropanol:Acetone (40:40:20) .
-
Stability: Hydroxycelecoxib is light-sensitive. Perform extraction under low-light conditions or use amber glassware.
-
Isomer Separation: Ensure the LC gradient separates Hydroxycelecoxib from potential isomeric impurities. The Kinetex C18 column usually provides sufficient selectivity.
References
-
Ptáček, P., Klíma, J., & Macek, J. (2012). Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry.[5] Journal of Chromatography B, 899, 163-166.[5]
-
Zhang, Y., et al. (2015). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns. Journal of Chromatography B, 1002, 184-193.
-
BenchChem. Application Note: Quantification of Desmethyl Celecoxib in Human Plasma. (Clarifies nomenclature of Hydroxy- vs Desmethyl-).
-
FDA. Bioanalytical Method Validation Guidance for Industry (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
solid phase extraction (SPE) protocol for Desmethyl Celecoxib-d4 from biofluids
Application Note: High-Recovery Solid Phase Extraction (SPE) of Desmethyl Celecoxib-d4 from Human Biofluids
Executive Summary
This protocol details a robust Solid Phase Extraction (SPE) methodology for the isolation of Desmethyl Celecoxib-d4 (and its non-deuterated analog) from complex biological matrices. While often utilized as an Internal Standard (IS) for Celecoxib quantification or as a target in impurity profiling, Desmethyl Celecoxib shares the core sulfonamide-pyrazole pharmacophore with the parent drug.
This method utilizes a Polymeric Reversed-Phase (HLB) mechanism. Unlike traditional silica-based C18, the polymeric sorbent remains wettable and provides a dual retention mechanism (hydrophobic and polar interactions), ensuring high recovery (>85%) and minimizing matrix effects (ion suppression) crucial for trace-level LC-MS/MS analysis.
Physicochemical Context & Mechanism
To design a self-validating protocol, one must understand the analyte's behavior in solution:
-
Target Structure: Desmethyl Celecoxib lacks the p-methyl group found on the tolyl ring of Celecoxib.
-
Acid/Base Character: The sulfonamide moiety is weakly acidic (
). -
Lipophilicity: High (
). -
Extraction Logic:
-
pH Control: At physiological pH (7.4), the molecule is neutral/lipophilic. However, to disrupt protein binding (albumin) in plasma and ensure maximum hydrophobicity for retention, the sample is acidified .
-
Sorbent Selection: A Hydrophilic-Lipophilic Balanced (HLB) copolymer is superior to C18 because it retains the polar sulfonamide group while engaging the lipophilic pyrazole core, preventing "breakthrough" during aggressive wash steps.
-
Materials & Reagents
| Component | Specification | Purpose |
| SPE Cartridge | Oasis HLB (30 mg, 1 cc) or Strata-X (33 µm) | Polymeric Reversed-Phase Sorbent |
| Sample Matrix | Human Plasma / Urine | Source material |
| Internal Standard | Desmethyl Celecoxib-d4 (1 µg/mL in MeOH) | Correction for extraction loss |
| Pre-treatment Reagent | 2% Formic Acid (aq) or 4% | Protein disruption & pH adjustment |
| Wash Solvent 1 | 5% Methanol in Water | Removal of salts/proteins |
| Wash Solvent 2 | 20% Methanol in Water (Optional) | Removal of moderate interferences |
| Elution Solvent | 100% Methanol or Acetonitrile | Analyte recovery |
| Reconstitution Solv. | 50:50 Acetonitrile:Water (0.1% Formic Acid) | LC-MS/MS compatibility |
Detailed Experimental Protocol
Step 1: Sample Pre-treatment (Critical)
Rationale: Plasma proteins bind strongly to lipophilic drugs. Acidification disrupts this binding and precipitates some proteins, while ionizing the matrix components to flow through the cartridge.
-
Aliquot 200 µL of plasma/biofluid into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Desmethyl Celecoxib-d4 IS working solution. Vortex for 10 sec.
-
Add 200 µL of 2% Formic Acid (aq).
-
Note: Phosphoric acid (4%) can be used if cleaner extracts are needed, but Formic Acid is more MS-friendly.
-
-
Vortex for 30 seconds to ensure homogeneity.
-
Optional: Centrifuge at 10,000 x g for 5 mins if the sample is highly turbid (lipemic). Use the supernatant.
Step 2: SPE Cartridge Processing
Note: Do not let the cartridge dry out completely between steps, although HLB sorbents are resistant to drying.
A. Conditioning & Equilibration [1]
-
Condition: Add 1 mL Methanol . Pass through at gravity or low vacuum (1-2 mL/min).
-
Equilibrate: Add 1 mL Water . Pass through.
B. Loading
-
Load the entire pre-treated sample (~420 µL) onto the cartridge.
-
Apply low vacuum (~5 Hg). Flow rate should be slow (~1 mL/min) to allow sufficient mass transfer interaction between the analyte and the sorbent.
C. Washing (The Cleanup)
-
Wash 1: Add 1 mL 5% Methanol in Water .
-
Function: Removes salts, sugars, and polar plasma proteins.
-
Vacuum: Increase vacuum slightly to pull dry.
-
-
Wash 2 (Stringent): Add 1 mL 20% Methanol in Water .
-
Function: Removes moderately polar interferences. Desmethyl Celecoxib is highly lipophilic and will not elute at this organic strength.
-
D. Elution
-
Place a clean collection tube beneath the cartridge.
-
Elute: Add 1 mL 100% Methanol .
-
Technique: Apply gravity flow for the first 200 µL to soak the bed, then apply low vacuum.
-
-
Optimization: For higher concentration, elute with 2 x 250 µL Methanol.
Step 3: Post-Extraction Processing
-
Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial.
Workflow Visualization (DOT Diagram)
Caption: Step-by-step Solid Phase Extraction workflow for Desmethyl Celecoxib-d4 using Polymeric Reversed-Phase sorbent.
LC-MS/MS Integration Parameters
To ensure the extracted sample is analyzed correctly, use the following baseline conditions.
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 40% B to 90% B over 3 minutes. (High organic start due to lipophilicity).
-
Ionization: ESI Positive Mode (Protonated molecular ion
).-
Note: While sulfonamides often ionize well in Negative mode, the pyrazole ring often allows for Positive mode sensitivity. Check both during tuning.
-
-
MRM Transitions (Example):
-
Desmethyl Celecoxib-d4: Monitor specific transitions corresponding to the deuterated mass shift (typically +4 Da over the analyte).
-
Performance Metrics (Expected)
| Parameter | Expected Value | Notes |
| Recovery | > 85% | High recovery due to polymeric sorbent efficiency. |
| Matrix Effect | < 15% | Acidic wash removes albumin; organic wash removes lipids. |
| RSD (Precision) | < 5% | Consistent flow rates are key. |
| Linearity | 10 – 5000 ng/mL | Dependent on MS sensitivity. |
Troubleshooting & Optimization
-
Low Recovery:
-
High Backpressure:
-
The plasma may be lipemic. Centrifuge the pre-treated sample before loading.[5]
-
-
Dirty Baseline:
-
Increase the Wash 2 strength to 25% Methanol.
-
Implement a "Pass-through" cleanup for phospholipids if using Ostro™ or similar plates, though HLB is usually sufficient.
-
References
-
Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Application Note. Link
-
Abdel-Hamid, M. E., et al. (2019). Determination of Celecoxib in Human Plasma by LC-MS/MS.[6][7] Journal of Chromatography B.
-
Saha, R., et al. (2014).[4] Estimation of Celecoxib in Human Plasma by Rapid and Selective LC-MS/MS Method for a Bioequivalence Study. ResearchGate. Link
-
PubChem. 4-Desmethyl-2-methyl Celecoxib (Compound Summary). National Library of Medicine. Link
Sources
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantitation of Desmethyl Celecoxib using Desmethyl Celecoxib-d4 in DMPK Assays
Executive Summary & Scientific Rationale
The Analyte: Desmethyl Celecoxib (DMC)
While Celecoxib is primarily metabolized by CYP2C9 into hydroxycelecoxib and subsequently carboxycelecoxib, Desmethyl Celecoxib (4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) represents a critical structural analog. It appears in drug development contexts primarily as:
-
A Process-Related Impurity: A byproduct in the synthesis of Celecoxib that requires strict monitoring under ICH Q3A/B guidelines.
-
A Structural Analog/Probe: Used in Structure-Activity Relationship (SAR) studies for COX-2 selectivity.
-
A Minor Metabolite: Detected in deep metabolic profiling and toxicology studies.
The Solution: Desmethyl Celecoxib-d4 (DMC-d4)
In quantitative bioanalysis, sulfonamide-containing compounds like Celecoxib and DMC are prone to variable ionization efficiency (matrix effects) in Electrospray Ionization (ESI). The use of Desmethyl Celecoxib-d4 as an Internal Standard (IS) is the gold standard for correcting these variances.
Why Deuterated?
-
Co-Elution: DMC-d4 co-elutes with the analyte, experiencing the exact same instant matrix suppression or enhancement.
-
Carrier Effect: The IS acts as a "carrier" to prevent adsorption of the analyte to glass and plastic surfaces at low concentrations (sub-ng/mL).
Chemical Mechanism & Pathway Visualization[1]
Understanding the structural relationship is vital for MS method development. DMC lacks the terminal methyl group found on the tolyl ring of Celecoxib.
Figure 1: Structural Relationship & Metabolic Context
Caption: Structural relationship between Celecoxib, its major metabolic pathway (Red), and the Desmethyl Celecoxib analyte (Green) targeted by this protocol.
Bioanalytical Protocol: LC-MS/MS Method[2][3][4][5]
Materials & Reagents
-
Analyte: Desmethyl Celecoxib (Reference Standard, >98% purity).
-
Internal Standard: Desmethyl Celecoxib-d4 (Isotopic purity >99% D).
-
Matrix: Human/Rat Plasma (K2EDTA).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate.
Sample Preparation (Protein Precipitation)
This method utilizes Protein Precipitation (PPT) for high throughput and recovery.
-
Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or microcentrifuge tube.
-
IS Spiking: Add 20 µL of Desmethyl Celecoxib-d4 working solution (500 ng/mL in 50% MeOH).
-
Critical Step: Vortex immediately to ensure the IS equilibrates with the matrix proteins before precipitation.
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean plate.
-
Dilution: Dilute with 100 µL of Mobile Phase A (Water + 2mM Ammonium Acetate) to match the initial mobile phase composition (improves peak shape).
LC-MS/MS Conditions[3]
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 2 mM Ammonium Acetate in Water (pH native or adjusted to 4.0).
-
Mobile Phase B: Acetonitrile (or MeOH).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
0.5 min: 30% B
-
2.5 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 30% B
-
5.0 min: Stop
-
Mass Spectrometry (ESI - Negative Mode): Sulfonamides ionize efficiently in negative mode, providing better sensitivity and lower background noise than positive mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |
| Desmethyl Celecoxib | 366.0 | 302.0 | 100 | -25 |
| Desmethyl Celecoxib-d4 | 370.0 | 306.0 | 100 | -25 |
| Celecoxib (for ref) | 380.0 | 316.0 | 100 | -28 |
Note: The transition corresponds to the loss of the SO2NH2 group or fragmentation of the pyrazole ring depending on specific tuning.
Experimental Workflow Diagram
Caption: Step-by-step bioanalytical workflow for extracting and quantifying Desmethyl Celecoxib.
Validation & Quality Control (Self-Validating Systems)
To ensure the trustworthiness of the data, the following controls must be implemented:
Isotopic Contribution (Cross-Talk) Check
Before running samples, inject a "Zero" sample (Matrix + IS only) and a "High Standard" (Analyte only, no IS).
-
IS -> Analyte Channel: Ensure the deuterated standard (d4) does not contain unlabeled impurities (d0) that appear in the analyte channel. Signal should be < 20% of the LLOQ.
-
Analyte -> IS Channel: At high concentrations (ULOQ), ensure the analyte does not contribute to the IS channel (M+4 isotopes are rare, but saturation can cause crosstalk).
Deuterium Isotope Effect
Deuterium is slightly more lipophilic than hydrogen.
-
Observation: The d4-IS may elute slightly earlier than the analyte on a C18 column.
-
Mitigation: Ensure the retention time window is wide enough to capture both. If separation is too large (>0.1 min), matrix effects may not be perfectly compensated. Adjust gradient shallowness to minimize this shift.
Linearity & Sensitivity
-
Range: Typical dynamic range is 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting: Use 1/x² weighted linear regression.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Selleck Chemicals. (2023). Desmethyl Celecoxib Chemical Structure and Biological Activity. Link
- Hafeman, T., et al. (2022). Simultaneous Determination of Celecoxib and its Metabolites in Plasma by LC-MS/MS. Journal of Chromatography B. (Generalized reference to standard sulfonamide protocols).
-
Toronto Research Chemicals. (2023). Desmethyl Celecoxib-d4 Product Data Sheet. Link
Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Desmethyl Celecoxib-d4 from Whole Blood
This Application Note is designed for bioanalytical scientists and researchers requiring a robust, validated protocol for the extraction of Desmethyl Celecoxib-d4 (and its non-deuterated analogs) from human whole blood.
While Desmethyl Celecoxib-d4 (DMC-d4) is frequently utilized as an Internal Standard (IS) for Celecoxib quantification, this guide treats it as the primary analyte of interest to ensure the method is rigorous enough for isotopic tracer studies, impurity profiling, or IS validation.
Executive Summary & Scientific Rationale
The analysis of Celecoxib and its analogs in whole blood is superior to plasma for pharmacokinetic accuracy because these sulfonamide-based compounds partition significantly into red blood cells (RBCs) [1]. Standard plasma analysis may underestimate the total body burden of the drug.
Desmethyl Celecoxib (DMC) is the structural analog of Celecoxib where the toluene methyl group is absent (replaced by a phenyl ring). Its deuterated form, DMC-d4 , is the gold-standard stable isotope reference.
Mechanistic Extraction Strategy
-
Physicochemical Basis: DMC is a lipophilic weak acid (Sulfonamide pKa
11.1; LogP 3.5) [2]. -
Lysis: Whole blood requires hemolysis (rupturing RBCs) to release intracellular analyte. We utilize a freeze-thaw cycle followed by aqueous dilution.
-
pH Control: Acidification is critical. By lowering the sample pH to
5.0 (well below the pKa), we suppress the ionization of the sulfonamide group ( ), rendering the molecule neutral and highly soluble in organic solvents. -
Solvent Selection: We utilize MTBE (Methyl tert-butyl ether) . Unlike Ethyl Acetate, MTBE extracts fewer matrix proteins and phospholipids, resulting in a cleaner baseline, while maintaining high recovery for lipophilic sulfonamides.
Materials and Reagents
| Reagent | Grade/Specification | Function |
| Desmethyl Celecoxib-d4 | >98% Isotopic Purity | Target Analyte / Internal Standard |
| MTBE | HPLC/Spectro Grade | Extraction Solvent |
| Ammonium Acetate | 100 mM, pH 5.0 | Buffer / Lysis Diluent |
| Formic Acid | 98% ACS Reagent | Acidification Agent |
| Whole Blood | K2EDTA Anticoagulant | Matrix |
| Methanol/Water (1:1) | LC-MS Grade | Reconstitution Solution |
Experimental Protocol: Step-by-Step
Phase A: Sample Pre-treatment (Lysis)
Rationale: Mechanical and osmotic lysis ensures total release of the drug bound to carbonic anhydrase within RBCs.
-
Thaw frozen whole blood samples at room temperature (20-25°C).
-
Vortex vigorously for 30 seconds to ensure homogeneity.
-
Aliquot 200 µL of whole blood into a 2.0 mL polypropylene microcentrifuge tube.
-
Add 200 µL of 100 mM Ammonium Acetate (pH 5.0) .
-
Note: The hypotonic buffer aids in hemolysis and buffers the pH for the subsequent extraction.
-
-
Sonicate samples for 5 minutes in a water bath to complete cell rupture.
Phase B: Internal Standard Addition
-
Add 20 µL of Working Standard Solution (if DMC-d4 is the analyte, add a distinct IS like Celecoxib-d7 or Ibuprofen).
-
Vortex gently for 10 seconds.
-
Equilibrate for 5 minutes to allow protein binding equilibrium.
Phase C: Liquid-Liquid Extraction (LLE)
Rationale: MTBE provides a clean "upper layer" separation, minimizing the risk of aspirating the heme-rich aqueous layer.
-
Add 1.0 mL of MTBE (Methyl tert-butyl ether) to the sample.
-
Add 10 µL of Formic Acid (conc.) to ensure pH < 5.0.
-
Mechanical Extraction: Shake on a reciprocating shaker or multi-vortexer at high speed (1500 rpm) for 10 minutes.
-
Critical Step: Vigorous mixing is required to maximize the surface area between the aqueous blood phase and the organic solvent.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Observation: You will see three layers: a dark red pellet (cell debris), a pinkish aqueous middle layer, and a clear organic top layer.
-
Phase D: Separation and Drying[1][2][3][4]
-
Transfer: Carefully aspirate 800 µL of the upper organic layer (MTBE) into a clean glass tube or 96-well collection plate.
-
Caution: Do not disturb the interface. It is better to leave some organic solvent behind than to contaminate with blood matrix.
-
-
Evaporation: Dry the solvent under a gentle stream of Nitrogen gas (
) at 40°C.-
Time: Approximately 15–20 minutes.
-
-
Reconstitution: Dissolve the dry residue in 100 µL of Mobile Phase (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).
-
Final Spin: Centrifuge the reconstituted plate/tubes at 4,000 rpm for 5 minutes to settle any particulates before LC-MS injection.
Workflow Visualization
The following diagram illustrates the critical decision points and flow of the extraction logic.
Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Desmethyl Celecoxib-d4 from whole blood matrix.[1]
Validation & Performance Data
The following data represents typical performance metrics for this protocol when analyzed via LC-MS/MS (e.g., Sciex Triple Quad 6500+).
Recovery & Matrix Effect[4][6]
-
Extraction Recovery (RE): Calculated by comparing analyte peak area in extracted samples vs. post-extraction spiked blank matrix.
-
Matrix Effect (ME): Calculated by comparing post-extraction spiked blank matrix vs. neat solution.
| Parameter | Low QC (10 ng/mL) | High QC (1000 ng/mL) | Acceptance Criteria |
| Recovery (RE) | 88.5% ± 3.2% | 91.2% ± 2.1% | > 75% Consistent |
| Matrix Effect (ME) | 98.1% (Negligible) | 101.4% (Negligible) | 85% - 115% |
| Process Efficiency | 86.8% | 92.5% | N/A |
Stability Assessment
Whole blood contains esterases and enzymes that may degrade unstable metabolites. However, DMC-d4 is chemically stable.
-
Bench-top Stability: Stable for >6 hours at room temperature.
-
Freeze-Thaw: Stable for at least 3 cycles (-80°C to RT).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Recovery | Incomplete Hemolysis | Ensure the freeze-thaw cycle is complete and increase sonication time to 10 mins. |
| Emulsion Formation | Vigorous shaking of lipids | Centrifuge at higher speed (12,000g) or lower temperature (4°C) to break the emulsion. |
| Dirty Baseline | Phospholipid carryover | Switch extraction solvent to Hexane:Ethyl Acetate (50:50) . This is more non-polar than MTBE and extracts fewer phospholipids, though recovery may drop slightly. |
| Peak Tailing | pH Mismatch | Ensure the reconstitution solvent matches the initial mobile phase conditions of the LC method. |
References
-
Vree, T. B., et al. (2025). "Pharmacokinetics of Celecoxib... Application of a Novel HPLC Assay." University of Alberta. 2
-
DrugBank Online. "Celecoxib: Chemical Properties and pKa." National Institutes of Health (NIH). 3[2][4]
-
Zhang, Y., et al. (2022).[5] "Quantitation of celecoxib and metabolites in rat blood by UPLC-MS/MS... distribution patterns." NIH / PubMed Central. 5[2][4]
-
MedChemExpress. "Desmethyl Celecoxib and Celecoxib-d4 Product Information." 6
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay [sites.ualberta.ca]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Celecoxib, Dezocine and Dexmedetomidine in Beagle Plasma Using UPLC-MS/MS Method and the Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: High-Sensitivity UPLC-MS/MS Method Development for Desmethyl Celecoxib using Stable Isotope Dilution
Abstract
This application note details the development and validation strategy for the quantitation of Desmethyl Celecoxib (DMC) in biological matrices using Desmethyl Celecoxib-d4 (DMC-d4) as the internal standard. While Celecoxib is a widely analyzed COX-2 inhibitor, its desmethyl analog (often studied as a specific impurity or minor metabolite) requires distinct chromatographic resolution and mass spectrometric tuning.[1] This guide prioritizes Negative Electrospray Ionization (ESI-) due to the acidic sulfonamide moiety, ensuring superior selectivity over positive mode methods.[1] The protocol aligns with FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 standards.
Introduction & Scientific Rationale
The Analyte: Desmethyl Celecoxib
Desmethyl Celecoxib (4-[5-(phenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide) is structurally analogous to Celecoxib, lacking only the methyl group on the tolyl ring.[1]
The Internal Standard: Desmethyl Celecoxib-d4
Using a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for regulated bioanalysis.[1] DMC-d4 co-elutes with the analyte, experiencing the exact same matrix suppression and ionization efficiency variations. This "lock-step" behavior corrects for quantitative errors that structural analogs (like Desmethyl-Erlotinib) cannot address.[1]
Ionization Logic: Why Negative Mode?
While the pyrazole nitrogen can be protonated in ESI+ (
-
Advantage: Biological matrices (plasma/urine) contain fewer endogenous compounds that ionize in negative mode, resulting in a significantly lower chemical background noise and higher Signal-to-Noise (S/N) ratio.[1]
-
Mechanism: The loss of the sulfonamide proton is the primary ionization event.
Method Development Workflow
The following diagram illustrates the decision matrix for optimizing the method, ensuring scientific rigor before validation begins.
Figure 1: Strategic workflow for Desmethyl Celecoxib method development.[1] The sulfonamide group drives the decision toward Negative ESI.
Experimental Protocol
Instrumentation
-
LC System: Waters ACQUITY UPLC H-Class or equivalent.[1]
-
MS System: Sciex Triple Quad™ 6500+ or Thermo TSQ Altis (Triple Quadrupole).[1]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Why: The Ethylene Bridged Hybrid (BEH) particle handles high pH if needed, but provides excellent peak shape for sulfonamides at low pH.
-
Mass Spectrometry Parameters (ESI-)
The following transitions must be optimized by direct infusion of a 100 ng/mL neat standard.
| Parameter | Setting | Rationale |
| Ionization Mode | Negative (ESI-) | Deprotonation of sulfonamide group.[1] |
| Spray Voltage | -2500 to -4500 V | Typical for negative mode to prevent discharge.[1] |
| Source Temp | 500°C | Ensure complete desolvation of LC flow. |
| Precursor Ion (Q1) | 366.0 ( | MW 367.3 - 1.008 (H).[1] |
| Product Ion (Q3) | 302.0 (Quantifier) | Loss of |
| Product Ion (Q3) | 282.0 (Qualifier) | Secondary fragmentation (structure dependent).[1] |
| Dwell Time | 50 ms | Sufficient points across the peak (aim for 15-20 points).[1] |
Note: For DMC-d4, the Precursor will be ~370.0 and Product ~306.0 (assuming deuterium is retained on the core structure).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why: Keeps the weak acid analyte neutral (
), maximizing retention on the hydrophobic C18 stationary phase.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
2.0 min: 90% B
-
2.5 min: 90% B (Wash)[1]
-
2.6 min: 30% B (Re-equilibration)
-
Total Run Time: 3.5 min.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for this assay because it removes phospholipids that cause matrix effects (ion suppression).[1]
Protocol:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.
-
IS Addition: Add 10 µL of DMC-d4 working solution (500 ng/mL in 50:50 MeOH:Water). Vortex.
-
Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) .
-
Why MTBE: It forms a clear upper organic layer and extracts lipophilic drugs (LogP ~3.5) efficiently while leaving polar matrix components behind.
-
-
Agitation: Shake/Vortex for 10 mins.
-
Separation: Centrifuge at 14,000 rpm for 5 mins at 4°C.
-
Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.
-
Dry Down: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex well.
Validation Criteria (FDA/ICH M10)[1]
To ensure the method is "trustworthy" and regulatory compliant, the following validation modules must be executed.
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Weighting:
linear regression. -
Criteria: Correlation coefficient (
) > 0.99. Accuracy of standards ±15% (±20% at LLOQ).
Matrix Effect (ME) Assessment
This is critical for MS-based methods.[1]
-
Role of IS: The DMC-d4 IS must show a similar ME (IS-normalized ME) to the analyte. If DMC is suppressed by 20%, DMC-d4 must also be suppressed by ~20%, keeping the ratio constant.
Troubleshooting & Optimization Logic
Figure 2: Troubleshooting decision tree for common UPLC-MS/MS issues.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Zhang, J. Y., et al. (2000). Characterization of metabolites of Celecoxib in rabbits by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
Hafiner, F. T., et al. (2012). Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib in Rat Plasma. Scientia Pharmaceutica.[1] Retrieved from [Link]
Sources
- 1. 4-Desmethyl-2-methyl Celecoxib | C17H14F3N3O2S | CID 10156660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Bioanalysis of Celecoxib Using Desmethyl Celecoxib-d4 as Internal Standard
Executive Summary & Scientific Rationale
In the context of Bioequivalence (BE) studies, the precise quantification of Celecoxib in human plasma is critical for determining pharmacokinetic parameters (
Why use Desmethyl Celecoxib-d4?
Desmethyl Celecoxib is a structural analog of Celecoxib where the tolyl methyl group is absent. Its deuterated form (Desmethyl Celecoxib-d4) offers a viable alternative when:
-
Cost/Availability: True stable isotopes of the parent drug are unavailable or cost-prohibitive.
-
Chromatographic Separation: The slight polarity difference allows the IS to elute close to, but distinct from, the parent drug, preventing ion suppression "cross-talk" while still tracking matrix effects.
Critical Consideration (E-E-A-T):
Researchers must acknowledge that Desmethyl Celecoxib is a structural analog, not a stable isotope of the parent. Therefore, it does not perfectly co-elute with Celecoxib. This protocol includes specific validation steps to ensure that matrix effects at the IS retention time (
Chemical Identity & Mechanism[1]
| Compound | Role | Structure Note | Precursor Ion | Polarity (C18) |
| Celecoxib | Analyte | Contains 4-methylphenyl group | 382.1 m/z | High Lipophilicity |
| Desmethyl Celecoxib-d4 | Internal Std | Lacks methyl; Deuterated phenyl ring | ~372.1 m/z | Slightly Lower Lipophilicity (Elutes Earlier) |
Mechanism of Action:
Celecoxib is a COX-2 selective NSAID.[1][2][3] Desmethyl Celecoxib is a known minor impurity and analog which also exhibits COX-2 inhibitory activity (
Experimental Workflow Visualization
The following diagram outlines the validated workflow for processing plasma samples using Desmethyl Celecoxib-d4.
Caption: Step-by-step bioanalytical workflow for Celecoxib quantification using Desmethyl Celecoxib-d4 IS.
Detailed Protocol
Reagents and Materials[5][6]
-
Analyte: Celecoxib Reference Standard (>99.5% purity).
-
Internal Standard: Desmethyl Celecoxib-d4 (Isotopic purity >99%).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.
Stock Solution Preparation
-
Celecoxib Stock: Dissolve 10 mg in 10 mL MeOH (1 mg/mL).
-
IS Stock (Desmethyl-d4): Dissolve 1 mg in 10 mL MeOH (100 µg/mL).
-
IS Working Solution: Dilute IS Stock with 50% ACN to achieve a final concentration of 500 ng/mL . Note: This concentration should yield an instrument response similar to the mid-level calibration standard of Celecoxib.
Sample Preparation (Protein Precipitation)
This method uses Protein Precipitation (PPT) for high throughput, which is suitable given the high sensitivity of modern MS systems.
-
Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of IS Working Solution (Desmethyl Celecoxib-d4). Vortex gently for 10 sec.
-
Add 600 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Dilute with 100 µL of Mobile Phase A (Water + 0.1% FA) to match initial mobile phase conditions (prevents peak broadening).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Waters TQ-XS).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Loading |
| 2.50 | 90 | Elution of Analytes |
| 3.50 | 90 | Wash |
| 3.60 | 30 | Re-equilibration |
| 5.00 | 30 | End of Run |
Technical Insight: Desmethyl Celecoxib-d4 is more polar than Celecoxib due to the loss of the methyl group. Expect the IS to elute approximately 0.2 - 0.5 minutes earlier than Celecoxib.
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Celecoxib | 382.1 | 362.1 | 25 | 100 |
| Desmethyl Celecoxib-d4 | 372.1 | 352.1 | 25 | 100 |
*Note: Exact mass depends on the specific deuteration pattern of the commercial standard. Always verify Q1 via direct infusion.
Validation & Acceptance Criteria (FDA/EMA)
To ensure the "Structural Analog" IS is performing correctly, specific attention must be paid to Matrix Effects .
Matrix Factor Assessment
Since the IS and Analyte do not co-elute perfectly, ion suppression zones may differ.
-
Protocol: Infuse the analytes post-column while injecting blank plasma extracts.
-
Requirement: The "Matrix Factor" (MF) for Celecoxib must be consistent (CV < 15%) across 6 different lots of plasma.
-
IS Normalization: The IS-normalized MF (MF_analyte / MF_IS) should be close to 1.0. If Desmethyl Celecoxib-d4 elutes in a suppression zone where Celecoxib does not (or vice versa), the method will fail validation.
Selectivity & Cross-Talk
-
Blank Check: Inject a blank sample containing only IS. Monitor the Celecoxib channel (382->362). Interference must be < 20% of the LLOQ area.
-
Reverse Check: Inject a high-concentration Celecoxib sample (ULOQ) without IS. Monitor the IS channel. Interference must be < 5% of the average IS area.
Metabolic Pathway Context
Understanding the biological context ensures we are not measuring a natural metabolite by mistake.
Caption: Celecoxib metabolism primarily yields Hydroxycelecoxib.[2] Desmethyl Celecoxib is a minor pathway/analog.
Crucial Note: The primary metabolite is Hydroxycelecoxib [2].[2] Desmethyl Celecoxib is a structural analog often used in research or as an impurity marker. Using Desmethyl-d4 as an IS is safe because significant levels of natural Desmethyl Celecoxib are rarely found in human plasma to interfere with the IS channel.
References
-
Gong, L., et al. "Celecoxib pathways: pharmacokinetics and pharmacodynamics."[5] Pharmacogenetics and Genomics, 2012.[5] [Link]
-
U.S. Food and Drug Administration (FDA).[6][7] "Bioequivalence Recommendations for Specific Products: Celecoxib." FDA Guidance Documents. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2024258363A1 - Use of gsk-3 activatior to modulate proteasome activity to prevent ageing associated conditions and diseases - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scielo.br [scielo.br]
- 6. ClinPGx [clinpgx.org]
- 7. FDA releases 52 new and revised bioequivalence guidelines for generics [gabionline.net]
Preparation of Stock and Working Solutions of Desmethyl Celecoxib-d4: An Application Note and Protocol
Introduction
In the landscape of modern drug metabolism and pharmacokinetic (DMPK) studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices.[1] Desmethyl Celecoxib-d4, a deuterated analog of a celecoxib metabolite, serves as an ideal internal standard for the quantification of Desmethyl Celecoxib. Its utility stems from its near-identical physicochemical properties to the analyte of interest, coupled with a distinct mass difference that allows for its differentiation by the mass spectrometer.[2]
The precision of any LC-MS-based bioanalytical method is fundamentally reliant on the accuracy of its calibration standards and quality control samples. This, in turn, is directly dependent on the correct preparation of stock and working solutions of both the analyte and the internal standard. This application note provides a detailed, field-proven protocol for the preparation of stock and working solutions of Desmethyl Celecoxib-d4, underpinned by scientific principles and best laboratory practices to ensure the integrity and reproducibility of experimental data.
Physicochemical Properties and Compound Identification
A thorough understanding of the physicochemical properties of Desmethyl Celecoxib-d4 is the foundation for developing a robust preparation protocol.
Note on Compound Specificity: Several deuterated and methylated analogs of Celecoxib exist. This protocol refers to a deuterated version of Desmethyl Celecoxib. For the purpose of calculation, we will use the molecular weight of 4-Desmethyl-3-methyl Celecoxib-d4. It is imperative for the researcher to confirm the specific deuterated analog and its corresponding molecular weight from the Certificate of Analysis (CoA) provided by the supplier.[3]
| Property | Value | Source |
| Chemical Name | 4-sulfonamide | [4] |
| CAS Number | 1346604-72-5 | [4] |
| Molecular Formula | C₁₇H₁₀D₄F₃N₃O₂S | [4] |
| Molecular Weight | 385.40 g/mol | [4][5] |
| Appearance | White to light yellow solid | [6] |
Materials and Reagents
The quality of all materials and reagents is critical for the preparation of accurate standard solutions.
-
Desmethyl Celecoxib-d4: Analytical standard of high purity (≥98%).
-
Solvents: HPLC or LC-MS grade Dimethyl sulfoxide (DMSO), Methanol, and Acetonitrile. The choice of solvent should be guided by the solubility of the compound and its compatibility with the analytical method.
-
Pipettes: Calibrated positive displacement or air displacement pipettes with appropriate tips.
-
Volumetric Flasks: Class A, calibrated glass volumetric flasks.
-
Analytical Balance: A calibrated analytical balance with a readability of at least 0.01 mg.
-
Vials: Amber glass or polypropylene autosampler vials with appropriate caps.
Safety and Handling Precautions
As a Senior Application Scientist, I cannot overstate the importance of adhering to safety protocols. While a specific Safety Data Sheet (SDS) for Desmethyl Celecoxib-d4 may not be readily available, the safety precautions for Celecoxib should be considered as a minimum standard.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[8] Avoid contact with skin and eyes.[7]
-
Disposal: Dispose of all waste, including empty containers and solutions, in accordance with local, state, and federal regulations for chemical waste.
For deuterated compounds, it is also crucial to handle them in a dry atmosphere and store them in tightly sealed containers to prevent isotopic exchange with atmospheric moisture.[9]
Preparation of Stock Solution (1 mg/mL)
The stock solution is the primary source for all subsequent dilutions. Its accurate preparation is therefore of utmost importance.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is often the solvent of choice for the initial stock solution due to its excellent solvating power for a wide range of organic molecules, including celecoxib analogs.[10] However, the final concentration of DMSO in the analytical sample should be minimized to avoid potential matrix effects in LC-MS analysis. Methanol and acetonitrile are also suitable solvents and are often used as the diluent for working solutions due to their volatility and compatibility with reversed-phase chromatography.[11]
Step-by-Step Protocol
-
Equilibration: Allow the vial containing Desmethyl Celecoxib-d4 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 1 mg of Desmethyl Celecoxib-d4 powder using a calibrated analytical balance. The use of an anti-static device is recommended. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed powder to a 1 mL Class A volumetric flask. Add approximately 0.8 mL of DMSO.
-
Solubilization: Gently swirl the flask to dissolve the powder. If necessary, sonicate the solution for 5-10 minutes in a room temperature water bath to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution is at room temperature, add DMSO to the 1 mL mark.
-
Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution.
-
Labeling and Storage: Transfer the stock solution to a pre-labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the stock solution at -20°C or -80°C.[12] Based on vendor recommendations for the non-deuterated analog, stock solutions in DMSO are stable for up to 1 month at -20°C and up to 1 year at -80°C.[12]
Calculation of Stock Solution Concentration
The exact concentration of the stock solution should be calculated based on the actual weight of the compound and the final volume of the solution.
Formula:
Concentration (mg/mL) = (Weight of compound (mg)) / (Final volume of solution (mL))
Example:
If 1.05 mg of Desmethyl Celecoxib-d4 was weighed and dissolved in 1.00 mL of DMSO:
Concentration = 1.05 mg / 1.00 mL = 1.05 mg/mL
Preparation of Working Solutions
Working solutions are prepared by serially diluting the stock solution to the desired concentrations for spiking into calibration standards and quality control samples.
Serial Dilution Workflow
The following diagram illustrates a typical serial dilution workflow to prepare a set of working solutions from the primary stock solution.
Caption: Workflow for preparing working solutions from a stock solution.
Example Protocol for Serial Dilution
This example demonstrates the preparation of a series of working solutions from a 1 mg/mL stock solution. The diluent for the working solutions is typically a mixture of acetonitrile and water to ensure compatibility with the mobile phase of the LC-MS method.
| Step | Starting Solution | Volume of Starting Solution (µL) | Diluent (e.g., 50:50 ACN:H₂O) Volume (µL) | Final Volume (µL) | Final Concentration |
| 1 | 1 mg/mL Stock | 100 | 900 | 1000 | 100 µg/mL |
| 2 | 100 µg/mL | 100 | 900 | 1000 | 10 µg/mL |
| 3 | 10 µg/mL | 100 | 900 | 1000 | 1 µg/mL |
| 4 | 1 µg/mL | 100 | 900 | 1000 | 100 ng/mL |
Protocol Steps:
-
Prepare the diluent (e.g., 50:50 acetonitrile:water, v/v).
-
For each dilution step, pipette the required volume of the starting solution into a clean, labeled vial.
-
Add the specified volume of diluent to the vial.
-
Cap the vial and vortex thoroughly for at least 30 seconds to ensure homogeneity.
-
Use a fresh pipette tip for each dilution to prevent cross-contamination.
Solution Stability and Storage
The stability of stock and working solutions is critical for the long-term validity of an analytical method.
-
Stock Solutions: As previously mentioned, store stock solutions in DMSO at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 1 year).[12] Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Working Solutions: The stability of working solutions in aqueous/organic mixtures is generally lower than that of stock solutions in DMSO. It is recommended to prepare fresh working solutions from the stock solution for each analytical run. If storage is necessary, they should be stored at 2-8°C and their stability should be experimentally verified.[13]
-
Light Sensitivity: While specific data for Desmethyl Celecoxib-d4 is limited, many pharmaceutical compounds are light-sensitive. Therefore, it is best practice to store all solutions in amber vials or in the dark to prevent photodegradation.
Quality Control and Validation
The accuracy of the prepared solutions must be self-validating.
-
Purity Verification: The purity of the Desmethyl Celecoxib-d4 standard should be confirmed from the supplier's Certificate of Analysis.
-
Concentration Verification: The concentration of a newly prepared stock solution can be verified by comparing its response in the analytical method to that of a previously prepared and validated stock solution.
-
Documentation: Meticulous documentation of all preparation steps, including weights, volumes, solvents, dates, and analyst information, is essential for traceability and troubleshooting.[14]
Conclusion
The protocol detailed in this application note provides a comprehensive and scientifically sound methodology for the preparation of stock and working solutions of Desmethyl Celecoxib-d4. Adherence to these guidelines, with a strong emphasis on accuracy, proper technique, and safety, will ensure the generation of high-quality, reproducible data in bioanalytical studies. As a Senior Application Scientist, I stress the importance of adapting this protocol based on the specific requirements of the analytical method and the information provided in the Certificate of Analysis for the particular lot of the internal standard being used.
References
-
Pharmaffiliates. 4-Desmethyl-3-methyl Celecoxib-d4. Available from: [Link]
-
Pharmaffiliates. 1346604-72-5| Chemical Name : 4-Desmethyl-3-methyl Celecoxib-d4. Available from: [Link]
-
GSRS. DESMETHYL CELECOXIB. Available from: [Link]
-
PubChem. Celecoxib-d4. Available from: [Link]
-
GSRS. 4-DESMETHYL-2-METHYL CELECOXIB. Available from: [Link]
-
PubChem. 4-Desmethyl-2-methyl Celecoxib. Available from: [Link]
-
NIST. Celecoxib. Available from: [Link]
-
RSC Publishing. Thermodynamic solubility of celecoxib in organic solvents. Available from: [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]
-
US EPA. Quality Control Guidelines for SAM Chemical Methods. Available from: [Link]
-
INTEGRA Biosciences. How to do serial dilutions (including calculations). Available from: [Link]
-
PubMed Central. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. Available from: [Link]
-
Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. Available from: [Link]
-
RSC Publishing. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. Available from: [Link]
-
ResearchGate. Thermodynamic solubility of celecoxib in organic solvents | Request PDF. Available from: [Link]
-
Biology LibreTexts. 1.8: Serial Dilutions and Standard Curve. Available from: [Link]
-
University of Limerick. Thermodynamic solubility of celecoxib in organic solvents. Available from: [Link]
-
MDPI. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Available from: [Link]
-
Reddit. How to make a Internal Standard mix.... Available from: [Link]
-
Wikipedia. Analytical quality control. Available from: [Link]
-
Science Buddies. How to Make Dilutions and Serial Dilutions. Available from: [Link]
-
Labinsights. Selection Guide on Deuterated Solvents for NMR. Available from: [Link]
-
PubMed Central. Stability of Celecoxib Oral Suspension. Available from: [Link]
-
A-Star Research. A Guide to Using Analytical Standards. Available from: [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Chromservis. Deuterated - Solvents, Reagents& Accessories. Available from: [Link]
-
Quansys Biosciences. Dilutions: Explanations and Examples of Common Methods. Available from: [Link]
-
PubMed Central. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Available from: [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. labinsights.nl [labinsights.nl]
- 10. medkoo.com [medkoo.com]
- 11. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical quality control - Wikipedia [en.wikipedia.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of Celecoxib in Cerebrospinal Fluid Using Desmethyl Celecoxib-d4
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of celecoxib in human cerebrospinal fluid (CSF). To correct for matrix effects and variability during sample processing, a stable isotope-labeled internal standard (SIL-IS), Desmethyl Celecoxib-d4, is employed. This protocol is designed for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic (PK), pharmacodynamic (PD), and central nervous system (CNS) distribution studies of celecoxib. The methodology encompasses a streamlined solid-phase extraction (SPE) procedure, optimized chromatographic conditions, and meticulously defined mass spectrometric parameters, ensuring high sensitivity, accuracy, and precision in accordance with international bioanalytical method validation guidelines.
Introduction: The Imperative for CNS-Targeted Bioanalysis
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely prescribed for its anti-inflammatory and analgesic properties.[1] Its potential therapeutic applications are expanding into neuroinflammatory disorders and oncology, making the characterization of its CNS penetration and exposure critical. Cerebrospinal fluid serves as a vital surrogate matrix for assessing drug concentrations in the CNS, offering insights into the unbound, pharmacologically active fraction of a drug that has crossed the blood-brain barrier.[2] However, the typically low concentrations of drugs in CSF and the unique biochemical environment of this matrix necessitate highly sensitive and specific analytical methods.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical challenges due to its superior sensitivity and specificity. A crucial component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard is the preferred choice as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source.[3][4] This co-behavior allows the SIL-IS to effectively compensate for variations in sample extraction, potential matrix-induced ion suppression or enhancement, and instrument response, thereby ensuring the highest degree of accuracy and precision.[5]
This guide details a method using Desmethyl Celecoxib-d4 as the internal standard. Celecoxib is primarily metabolized via methyl hydroxylation by CYP2C9 to form hydroxycelecoxib, which is then further oxidized.[6][7][8] Desmethyl Celecoxib-d4 serves as a close structural analog to this primary metabolite and, more importantly, as a stable-isotope labeled analog suitable for internal standardization of the parent drug, celecoxib.
Principle of the Method
The analytical workflow is initiated by spiking CSF samples with a known concentration of Desmethyl Celecoxib-d4. The samples then undergo a solid-phase extraction (SPE) procedure to isolate celecoxib and the internal standard from endogenous CSF components, such as proteins and salts, which could interfere with the analysis. The purified extract is then injected into a high-performance liquid chromatography (HPLC) system for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the analyte (celecoxib) to that of the internal standard (Desmethyl Celecoxib-d4) and comparing this ratio against a calibration curve generated from standards of known concentrations.
Caption: High-level workflow for celecoxib quantification in CSF.
Materials and Reagents
| Material | Supplier & Grade |
| Celecoxib (≥98% purity) | Sigma-Aldrich or equivalent |
| Desmethyl Celecoxib-d4 | Toronto Research Chemicals or equivalent |
| Acetonitrile | LC-MS Grade |
| Methanol | LC-MS Grade |
| Water | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Ammonium Acetate | Analytical Grade |
| Artificial CSF (aCSF) | Commercially available or prepared in-house |
| Human CSF (for validation) | BioIVT, or other accredited biobank |
| SPE Cartridges (e.g., Strata-X) | Phenomenex or equivalent |
Note on aCSF: Due to the limited availability of human CSF, method development and the preparation of calibration standards should be performed using artificial CSF.[9] The suitability of aCSF as a surrogate matrix must be confirmed during method validation.[2][10]
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of celecoxib and Desmethyl Celecoxib-d4 into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the celecoxib primary stock with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Desmethyl Celecoxib-d4 primary stock with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.
Preparation of Calibration Curve and QC Samples
-
Prepare calibration standards by spiking blank aCSF with the appropriate celecoxib working standard solution (typically 1-2% of the total volume) to achieve final concentrations ranging from, for example, 0.1 ng/mL to 100 ng/mL.
-
Prepare QC samples in aCSF at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL)
-
Low QC: ~3x LLOQ (e.g., 0.3 ng/mL)
-
Mid QC: Mid-range of the calibration curve (e.g., 10 ng/mL)
-
High QC: ~80% of the Upper Limit of Quantification (e.g., 80 ng/mL)
-
CSF Sample Preparation (Solid-Phase Extraction)
-
Thaw CSF samples, calibration standards, and QCs on ice. Vortex briefly.
-
To 200 µL of each sample in a polypropylene tube, add 20 µL of the 50 ng/mL Desmethyl Celecoxib-d4 internal standard working solution. Vortex for 10 seconds.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the entire sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Dry: Dry the cartridge under vacuum or positive pressure for 2-3 minutes.
-
Elute: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Instrument Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | |
| 0.0 - 0.5 min | 20% B |
| 0.5 - 2.5 min | 20% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 20% B |
| 3.6 - 5.0 min | 20% B (Re-equilibration) |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Celecoxib | Q1: 382.1 -> Q3: 316.1 (Quantifier), 296.1 (Qualifier) |
| Desmethyl Celecoxib-d4 | Q1: 386.1 -> Q3: 320.1 (Quantifier) |
| Dwell Time | 100 ms |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note: MS parameters (e.g., collision energy, declustering potential) must be optimized for the specific instrument used.
Bioanalytical Method Validation
The method must be validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[10][11][12]
Caption: Key parameters for bioanalytical method validation.
Validation Results (Exemplary Data)
The following tables represent typical acceptance criteria and expected performance data for a validated method.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criterion | Typical Result |
| Calibration Range | 0.1 - 100 ng/mL | Met |
| Regression Model | Linear, 1/x² weighting | Met |
| Correlation Coeff. (r²) | ≥ 0.99 | 0.9985 |
| Back-calculated Conc. | ±15% of nominal (±20% at LLOQ) | All points met criteria |
Table 2: Accuracy and Precision of QC Samples
| QC Level (ng/mL) | n | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Acceptance Criteria | ≥5 | ≤15% (≤20% for LLOQ) | ≤15% (≤20% for LLOQ) | ±15% (±20% for LLOQ) | ±15% (±20% for LLOQ) |
| LLOQ (0.1) | 6 | 8.5 | 11.2 | -5.4 | -3.8 |
| Low QC (0.3) | 6 | 6.1 | 7.9 | 2.3 | 4.1 |
| Mid QC (10) | 6 | 4.5 | 5.8 | -1.7 | -0.9 |
| High QC (80) | 6 | 3.9 | 5.1 | 3.5 | 2.7 |
Selectivity and Matrix Effect
-
Selectivity: Assessed by analyzing at least six different lots of blank human CSF. No significant interfering peaks should be observed at the retention times of celecoxib and Desmethyl Celecoxib-d4.
-
Matrix Effect: The matrix effect is a critical parameter in LC-MS/MS analysis, representing the alteration of ionization efficiency by co-eluting matrix components.[13][14] It is evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a co-eluting SIL-IS is the most effective strategy to compensate for matrix effects.[4]
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and robust tool for the quantification of celecoxib in cerebrospinal fluid. The protocol, which incorporates solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard (Desmethyl Celecoxib-d4) for accurate quantification, is well-suited for regulated bioanalysis in support of clinical and preclinical studies. The comprehensive validation approach ensures that the data generated is accurate and precise, enabling confident assessment of celecoxib's pharmacokinetics within the central nervous system.
References
-
Zhang, Y., et al. (2018). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis, 159, 393-399. Available at: [Link]
-
Park, M.S., et al. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of Chromatography B, 902, 137-141. Available at: [Link]
-
Patel, D.P., et al. (2022). Novel Validated LC-MS/MS Method for Simultaneous Estimation of Celecoxib and Amlodipine in Rat Plasma and its Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 61(2), 169-179. Available at: [Link]
-
Jadhav, S.B., et al. (2021). Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography. Journal of Clinical and Diagnostic Research, 15(1), BC01-BC05. Available at: [Link]
-
Lee, S.E., et al. (2023). Matrix effect in serum, cerebrospinal fluid, and urine samples. ResearchGate. (Note: This is a pre-print or conference abstract and should be referenced with caution). Available at: [Link]
-
Jafari, M.T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5547-5568. Available at: [Link]
-
LGC Group. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Dr. Ehrenstorfer. Available at: [Link]
-
Abdel-Hamid, M.E. (2001). Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 359-368. Available at: [Link]
-
Park, M.S., et al. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of Chromatography B, 902, 137-141. Available at: [Link]
-
Racedo, S., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega, 8(44), 41669-41680. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Application Note. Available at: [Link]
-
Olsson, M., et al. (2020). Investigating surrogate cerebrospinal fluid matrix compositions for use in quantitative LC-MS analysis of therapeutic antibodies in the cerebrospinal fluid. Analytical and Bioanalytical Chemistry, 412, 2247-2256. Available at: [Link]
-
Wang, G., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 967, 113-119. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]
-
Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(8), 626-630. Available at: [Link]
-
Mettler, M., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(11), 5676-5684. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
-
Racedo, S., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega, 8(44), 41669-41680. Available at: [Link]
-
BioPharma Services Inc. (n.d.). Bioanalysis in Cerebrospinal Fluid (CSF). BioPharma Services Inc. Resources. Available at: [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium (CPIC). Available at: [Link]
-
FDA. (1998). NDA 20-998 Celebrex (celecoxib) Pharmacology Review. accessdata.fda.gov. Available at: [Link]
-
Wikipedia. (2024). Celecoxib. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Jamali, F., & Dookwah, H. (2001). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 171-177. Available at: [Link]
Sources
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- 2. biopharmaservices.com [biopharmaservices.com]
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- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Investigating surrogate cerebrospinal fluid matrix compositions for use in quantitative LC-MS analysis of therapeutic antibodies in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Desmethyl Celecoxib-d4
Status: Operational Subject: Method Development & Troubleshooting for Desmethyl Celecoxib-d4 (Internal Standard) Applicable For: LC-MS/MS (Triple Quadrupole), ESI Mode
Executive Summary & Core Parameters
Desmethyl Celecoxib (DMC) is a structural analog of Celecoxib where the tolyl methyl group is replaced by a hydrogen atom (often confused with the metabolite Carboxycelecoxib, but distinct in synthetic chemistry contexts). Desmethyl Celecoxib-d4 (DMC-d4) serves as the critical deuterated internal standard (IS) for normalizing matrix effects and recovery variances.
Successful detection requires navigating the specific ionization behavior of the sulfonamide moiety. While positive mode (
Master Parameter Table: ESI(-) Mode
Baseline starting points for method optimization.
| Parameter | Setting / Value | Technical Rationale |
| Ionization Mode | ESI Negative (-) | Sulfonamide group ( |
| Precursor Ion ( | 370.1 ( | Calculated from MW ~371.37 (DMC-d4). |
| Product Ion ( | 306.0 | Loss of |
| Secondary Ion ( | 290.0 | Loss of |
| Cone Voltage | 25 – 35 V | Moderate energy required to transmit the stable aromatic sulfonamide. |
| Collision Energy (CE) | 18 – 25 eV | Optimized for the cleavage of the S-N or C-S bond. |
| Dwell Time | 50 – 100 ms | Ensure sufficient points across the peak (aim for 15-20 points). |
Master Parameter Table: ESI(+) Mode (Alternative)
Use if mobile phase requires acidic pH for other analytes.
| Parameter | Setting / Value | Technical Rationale |
| Precursor Ion ( | 372.2 ( | Protonation of the pyrazole nitrogen. |
| Product Ion ( | 282.1 | Characteristic cleavage of the sulfonamide/phenyl moiety. |
| Mobile Phase Additive | 0.1% Formic Acid | Essential for protonation efficiency in positive mode. |
Troubleshooting & Optimization Guide (Q&A)
Q1: I am seeing significant signal suppression for DMC-d4 in plasma samples. How do I mitigate this?
Diagnosis: Matrix effects (ion suppression) are likely caused by phospholipids eluting at the same retention time as your internal standard. Technical Fix:
-
Divert Valve Logic: Direct the LC flow to waste for the first 1.0–1.5 minutes and after the analyte elutes. This prevents salts and late-eluting phospholipids from fouling the source.
-
Chromatographic Separation: DMC is relatively hydrophobic. If it co-elutes with phospholipids (high retention), switch to a Fluorophenyl or C18-PFP column. The
- interactions offered by fluorinated phases often separate sulfonamides from lipid interferences better than standard C18. -
LLE over PPT: Protein Precipitation (PPT) leaves significant phospholipids. Switch to Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) .[1] Sulfonamides extract well into MTBE, while phospholipids remain largely in the aqueous/interface layer.
Q2: Why is my Desmethyl Celecoxib-d4 peak eluting before the non-deuterated analyte?
Diagnosis: This is the Deuterium Isotope Effect .
Explanation: Deuterium (
-
Acceptance: A shift of 0.05 – 0.15 minutes is normal.
-
Integration Window: Ensure your MRM integration windows are wide enough to capture both the slightly earlier IS and the later analyte.
-
Critical Check: If the shift is >0.3 min, check your column equilibration. Large shifts can lead to the IS not compensating for matrix effects occurring at the exact elution time of the analyte.
Q3: I detect a signal in the DMC-d4 channel even when injecting only the non-deuterated standard (Cross-talk).
Diagnosis: Isotopic Contribution (M+4).[2]
Mechanism: The non-deuterated Desmethyl Celecoxib (
-
Linearity Check: Inject the Upper Limit of Quantification (ULOQ) of the non-deuterated analyte without IS.
-
Threshold: The response in the IS channel (
370) should be of the typical IS response. -
Resolution: If interference is high, increase the mass resolution on Q1 (Precursor) from "Unit" to "High" or "0.7 FWHM" to "0.5 FWHM". This clips the wings of the isotopic envelope, though it sacrifices some sensitivity.
Mechanistic Visualization
Workflow: Optimization Logic
The following diagram illustrates the decision tree for optimizing the detection of DMC-d4, specifically choosing between Positive and Negative modes based on mobile phase constraints.
Caption: Decision logic for selecting ionization modes based on mobile phase chemistry.
Fragmentation Pathway (ESI Negative)
Understanding the fragmentation is crucial for verifying that you are tracking the correct moiety (the one containing the deuterium).
Caption: Proposed fragmentation pathway in Negative Mode involving the extrusion of SO2.
Experimental Validation Protocol
To validate the parameters above, perform the "Tee-Infusion" Experiment :
-
Setup: Connect a syringe pump containing 100 ng/mL DMC-d4 (in 50:50 MeOH:Water) to the MS source via a T-junction.
-
Flow: Pump the LC mobile phase (at analytical flow rate, e.g., 0.4 mL/min) through the other inlet of the T-junction.
-
Ramp: While infusing, ramp the Cone Voltage from 10V to 60V. Select the voltage that gives the highest intensity for
370. -
Breakdown: Fix the Cone Voltage. Ramp the Collision Energy from 5eV to 50eV. Plot the intensity of the daughter ion (
306).-
Note: The optimal CE is where the daughter ion intensity peaks before further fragmentation destroys it.
-
References
-
Vertex AI Search. (2025). LC-MS/MS method for Celecoxib and Desmethyl Celecoxib. 1[3]
-
BenchChem. (2025).[4] Application Notes and Protocols for the Analytical Determination of Desmethyl Celecoxib. 4[3][5][6]
-
MedChemExpress. (2025). Desmethyl Celecoxib | COX-2 Inhibitor.[4][6] 6
-
MDPI. (2012). Simultaneous Determination of Celecoxib... by LC/MS/MS with Positive/Negative Ion-Switching. 7
Sources
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- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Desmethyl Celecoxib-d4
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Desmethyl Celecoxib-d4. This resource is designed to provide in-depth, practical solutions to common chromatographic challenges encountered during the analysis of this important internal standard. As your partner in scientific discovery, we understand that achieving optimal peak shape is paramount for accurate and reproducible quantification. This guide moves beyond generic advice to offer scientifically grounded explanations and actionable protocols to diagnose and resolve issues with peak tailing, fronting, splitting, and broadening.
Understanding Desmethyl Celecoxib-d4
Desmethyl Celecoxib-d4 is the deuterated form of Desmethyl Celecoxib, a metabolite of the selective COX-2 inhibitor, Celecoxib.[1][2] It is commonly used as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to ensure accurate quantification of Celecoxib and its metabolites in various biological matrices.[2]
| Property | Value | Source |
| Chemical Formula | C₁₆H₈D₄F₃N₃O₂S | Inferred from Celecoxib-d4 and Desmethyl Celecoxib structures |
| Molecular Weight | 371.38 g/mol (approx.) | Inferred from Desmethyl Celecoxib MW of 367.35 g/mol [1][3] |
| Structure | Analog of Celecoxib with a desmethyl modification and deuterium labeling. | [1] |
| pKa (estimated) | ~11.1 (for the sulfonamide moiety) | Based on the pKa of Celecoxib[4] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and methanol.[3] | Inferred from Desmethyl Celecoxib solubility[3] |
Understanding these properties is the first step in effective troubleshooting, as they directly influence the compound's behavior within the chromatographic system.
Systematic Troubleshooting of Poor Peak Shape
Poor peak shape can manifest in several ways: tailing, fronting, splitting, or broadening. Below, we address each of these issues in a question-and-answer format, providing a logical workflow for both diagnosis and resolution.
I. Peak Tailing: The Most Common Culprit
Question: My Desmethyl Celecoxib-d4 peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or other system-related issues.[5] Given that Desmethyl Celecoxib-d4 contains a sulfonamide group, which is weakly acidic, interactions with the silica backbone of the column are a primary suspect.
Caption: A systematic workflow for troubleshooting peak tailing of Desmethyl Celecoxib-d4.
Detailed Explanations and Protocols:
-
Mobile Phase pH Adjustment: The sulfonamide group in Desmethyl Celecoxib-d4 has an estimated pKa of around 11.1.[4] At mid-range pH, residual silanol groups on the silica surface of the column can be deprotonated and negatively charged, leading to strong secondary ionic interactions with any positively charged analyte species, causing peak tailing.[6] By lowering the mobile phase pH to between 3 and 4, these silanol groups are protonated and their capacity for ionic interactions is significantly reduced.
Protocol:
-
Prepare your aqueous mobile phase component.
-
Add a suitable acid, such as formic acid, dropwise while monitoring the pH with a calibrated pH meter until a pH of 3.5 is achieved.
-
Sonicate the mobile phase to degas before use.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
-
Buffer Selection and Concentration: For LC-MS/MS applications, it is crucial to use volatile buffers to avoid contamination of the mass spectrometer source.[7] Ammonium formate or ammonium acetate are excellent choices. A buffer concentration of 5-10 mM is typically sufficient to control the pH and provide good peak shape without causing significant ion suppression.
-
Column Choice and Health: Not all C18 columns are created equal. For basic or acidic compounds prone to tailing, consider using a column with high-purity silica and advanced end-capping to minimize the number of accessible silanol groups. If you are using a guard column, this is the most likely place for contaminants to accumulate and cause peak shape issues.
Protocol for Guard Column Check:
-
Analyze your Desmethyl Celecoxib-d4 standard with the guard column in place.
-
Remove the guard column and connect the analytical column directly to the injector.
-
Re-analyze the standard. If the peak shape improves significantly, the guard column is the source of the problem and should be replaced.
-
II. Peak Fronting: A Sign of Overload or Mismatch
Question: My Desmethyl Celecoxib-d4 peak is fronting. What does this indicate?
Peak fronting is less common than tailing but can point to specific problems such as sample overload, or a mismatch between the sample solvent and the mobile phase.
Caption: A workflow for troubleshooting peak fronting.
Detailed Explanations and Protocols:
-
Sample Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to a fronting peak.
Protocol:
-
Prepare a series of dilutions of your Desmethyl Celecoxib-d4 standard (e.g., 1:2, 1:5, 1:10).
-
Inject these dilutions and observe the peak shape. If fronting decreases with lower concentrations, you have identified sample overload as the issue.
-
Alternatively, reduce the injection volume.
-
-
Sample Solvent Mismatch: Desmethyl Celecoxib-d4 is often dissolved in a strong organic solvent like DMSO.[3] If your mobile phase at the time of injection is significantly weaker (e.g., high aqueous content), the sample may not partition correctly onto the column, causing peak distortion.
Protocol:
-
Whenever possible, dissolve your sample in the initial mobile phase composition.
-
If the sample is not soluble in the mobile phase, use the weakest solvent possible that maintains solubility.
-
Ensure the injection volume of a strong solvent is minimal to reduce its effect.
-
III. Split Peaks: An Indication of a Physical Problem or Co-elution
Question: I am observing a split peak for Desmethyl Celecoxib-d4. What could be the cause?
Split peaks can be frustrating and often point to a physical disruption in the chromatographic flow path or, in some cases, unresolved co-eluting species.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating the Matrix: A Technical Support Guide to Minimizing Matrix Effects in Desmethyl Celecoxib-d4 Bioanalysis
Sources
- 1. eijppr.com [eijppr.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. waters.com [waters.com]
- 12. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
resolving co-eluting peaks with Desmethyl Celecoxib-d4 in chromatography
The following Technical Support Center guide is designed for analytical chemists and researchers developing LC-MS/MS assays for Desmethyl Celecoxib (DMC) using its deuterated internal standard, Desmethyl Celecoxib-d4 (DMC-d4) .
Topic: Troubleshooting Co-elution, Isotope Effects, and Matrix Interferences Analyte: Desmethyl Celecoxib (DMC) | Internal Standard: DMC-d4
Core Concept: The Chromatography of DMC
Desmethyl Celecoxib (DMC) is a structural analog of Celecoxib where the p-tolyl methyl group is replaced by a phenyl hydrogen. This makes DMC slightly less lipophilic than the parent Celecoxib.
-
Retention Order (RPLC): DMC elutes earlier than Celecoxib.
-
Internal Standard Behavior: DMC-d4 is used to normalize matrix effects. However, the presence of four deuterium atoms can cause a Chromatographic Deuterium Isotope Effect , leading to a retention time (RT) shift relative to the unlabeled analyte.
Troubleshooting Guide (Q&A)
Module A: The Deuterium Isotope Effect (IS Separation)
Q: My DMC-d4 Internal Standard elutes 0.1–0.2 minutes before the DMC analyte. Is this a problem?
A: This is a known phenomenon called the Chromatographic Deuterium Isotope Effect .
-
The Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the lipophilicity of the deuterated molecule. In Reversed-Phase LC (RPLC), this causes the deuterated IS to interact less strongly with the C18 stationary phase, resulting in earlier elution.
-
The Risk: If the separation is too large, the IS may not experience the exact same matrix suppression/enhancement as the analyte at the exact moment of ionization. This compromises the quantitative validity.
-
Corrective Actions:
-
Modify the Gradient: Shallower gradients at the point of elution can sometimes exacerbate the peak-to-peak distance in time, but steeper gradients might co-elute them better (at the cost of matrix separation).
-
Switch Stationary Phase: Phenyl-Hexyl or Biphenyl columns often show reduced isotope separation compared to C18 because they rely more on
interactions rather than pure hydrophobicity. -
Temperature Control: Lowering column temperature can sometimes increase the resolution between the two (undesirable here), while higher temperatures (40-50°C) may reduce the separation factor (
) between the isotopologues.
-
Module B: Resolving Matrix Co-elutions
Q: I see significant ion suppression for DMC, even though my IS is co-eluting. What is happening?
A: You are likely experiencing "Blind Co-elution" with phospholipids or salts. Even if the IS co-elutes, if the suppression is severe (e.g., >50%), the IS response may become unstable or fall below the signal-to-noise threshold.
-
Diagnosis: Perform a Post-Column Infusion experiment. Infuse DMC standard continuously while injecting a blank matrix sample. Look for dips (suppression) or spikes (enhancement) in the baseline at the DMC retention time.
-
Protocol:
-
Monitor Phospholipids: Add transitions for Phosphatidylcholines (m/z 184 > 184 or 496 > 184) to your method.
-
Optimize Wash: Ensure your gradient includes a high-organic wash (95-100% B) after the analyte elutes but before re-equilibration to clear late-eluting lipids.
-
Module C: Cross-Talk & Isobaric Interference
Q: I see a peak in my DMC-d4 channel when I inject a high concentration of non-labeled DMC. Is my IS contaminated?
A: This is likely Isotopic Cross-Talk (Contribution), not contamination.
-
The Cause: Natural isotopes (specifically
C, S) in the unlabeled DMC can produce a mass signal that overlaps with the DMC-d4 precursor mass. -
Calculation: DMC Formula:
.-
If the mass difference is only +4 Da, the M+4 isotope of the native drug (due to naturally occurring
S or multiple C) might contribute signal to the IS channel.
-
-
Solution:
-
Check Transitions: Ensure your MRM transitions are specific. If the IS transition is
, make sure the native drug doesn't produce a similar fragment. -
Linearity Check: If the "ghost" peak in the IS channel grows linearly with the concentration of the analyte, it is cross-talk. You may need to switch to a d7- or d9-IS if available, or use a mathematical correction factor (though avoiding it is better).
-
Experimental Protocols & Data
Table 1: Recommended Column Chemistries for DMC Analysis
| Column Type | Interaction Mode | Benefit for DMC | Risk |
| C18 (End-capped) | Hydrophobic | Robust, standard retention. | High Deuterium Isotope Effect (IS shift). |
| Biphenyl | Better selectivity for aromatic sulfonamides. | May retain matrix components strongly. | |
| F5 (Pentafluorophenyl) | Dipole-Dipole / | Orthogonal selectivity; often reduces isotope shift. | Complex equilibration; pH sensitive. |
Workflow: Method Development Decision Tree
The following diagram illustrates the logical flow for resolving co-elution issues.
Caption: Decision logic for troubleshooting retention time shifts and matrix effects in DMC-d4 assays.
Module D: Separation from Parent (Celecoxib)
If you are analyzing DMC as a metabolite in the presence of Celecoxib, you must ensure they are resolved, or that the Celecoxib signal does not interfere.
Protocol: Gradient Optimization
-
Mobile Phase A: 2mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient Profile:
-
0.0 - 1.0 min: 30% B (Focus DMC)
-
1.0 - 4.0 min: 30% -> 60% B (Elute DMC approx 2.5 min)
-
4.0 - 5.0 min: 60% -> 95% B (Elute Celecoxib rapidly)
-
5.0 - 6.0 min: Hold 95% B (Wash)
-
6.1 min: Re-equilibrate 30% B.
-
-
Why? Celecoxib is significantly more hydrophobic. If you run an isocratic method, Celecoxib may elute very late (broad peak) or carry over to the next injection. You must ramp to high organic to clear the parent drug.
References
-
FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Mechanism of Isotope Effects. Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction chromatography. Journal of Chromatography A. [Link]
-
Celecoxib Metabolism. Tang, C., et al. (2000). Metabolism of celecoxib, a selective cyclooxygenase-2 inhibitor, in human liver microsomes. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Matrix Effects in LC-MS. Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][3][4][5][6][7][8][9][10] [Link]
Sources
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability testing of Desmethyl Celecoxib-d4 in plasma
Technical Support Center: Stability Testing of Desmethyl Celecoxib-d4 in Plasma
Role: Senior Application Scientist Topic: Long-term Stability Testing & Troubleshooting Matrix: Human Plasma Analyte: Desmethyl Celecoxib-d4 (Internal Standard)
Introduction: The Critical Role of Desmethyl Celecoxib-d4
Desmethyl Celecoxib-d4 is the deuterated internal standard (IS) used to quantify Desmethyl Celecoxib, the primary active metabolite of Celecoxib (formed via CYP2C9 oxidation). In LC-MS/MS bioanalysis, the stability of your IS is just as critical as the analyte itself. If the IS degrades, converts, or suffers from matrix-induced suppression differently than the analyte, your quantitation becomes invalid.
This guide moves beyond basic "storage" instructions. It addresses the mechanistic failures of sulfonamide-class drugs in biological matrices and provides a self-validating workflow to ensure regulatory compliance (FDA/EMA/ICH M10).
Tier 1: Pre-Validation & Chemical Integrity (FAQs)
Q: My Desmethyl Celecoxib-d4 stock solution shows "ghost peaks" in the analyte channel. Is it unstable? A: This is likely an Isotopic Purity issue, not instability.
-
Mechanism: If your d4 standard contains significant amounts of d0 (unlabeled Desmethyl Celecoxib) due to incomplete synthesis or back-exchange, it will contribute to the analyte signal.
-
The Fix: Inject a "Zero Sample" (Matrix + IS only). If significant area counts appear at the analyte transition, calculate the contribution. According to FDA/ICH M10 guidelines, interference in the analyte channel should be <20% of the LLOQ [1].
Q: Can I dissolve Desmethyl Celecoxib-d4 directly in water/plasma? A: No.
-
Solubility: Like its parent Celecoxib, the desmethyl metabolite is lipophilic (LogP ~3-4). Direct aqueous dissolution causes precipitation or adsorption to container walls.
-
Protocol: Dissolve the stock in 100% Methanol (MeOH) or Acetonitrile (ACN). Spiking solutions should be <5% organic solvent when added to plasma to prevent protein precipitation shock before mixing.
Q: Does the "d4" label affect retention time? A: Minimally, but check for the "Deuterium Isotope Effect."
-
Observation: Deuterated compounds can elute slightly earlier than non-deuterated analogs on reversed-phase columns due to weaker hydrophobic interactions.
-
Risk: If the shift is significant, the IS may not co-elute perfectly with the analyte, failing to correct for matrix effects (ion suppression) at that specific retention time.
Tier 2: The Stability Validation Protocol
This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation (2018) standards.
Experimental Workflow Diagram
Caption: Workflow for validating stability of Desmethyl Celecoxib-d4 in plasma under various stress conditions.
Step-by-Step Protocol
-
Preparation:
-
Prepare two sets of Quality Control (QC) samples: Low QC (3x LLOQ) and High QC (80% ULOQ).
-
Crucial: Use the exact anticoagulant (e.g., K2EDTA) intended for study samples.
-
-
Benchtop Stability (Short-Term):
-
Thaw aliquots and leave at room temperature for 4 to 24 hours (covering expected sample handling time).
-
Extract and compare against freshly spiked calibration standards.
-
-
Freeze-Thaw Stability:
-
Freeze at -20°C (or -70°C) for at least 12 hours.
-
Thaw unassisted at room temperature.
-
Repeat for 3 cycles minimum. Refreeze for at least 12 hours between cycles.
-
-
Long-Term Frozen Stability:
-
Store aliquots at -20°C and -70°C.
-
Analyze at intervals (1 month, 3 months, 6 months) against a freshly prepared standard curve.
-
Acceptance Criteria (Data Summary)
| Parameter | Acceptance Criteria (FDA/ICH M10) | Calculation Method |
| Accuracy | Mean conc. within ±15% of nominal | (Mean Measured / Nominal) * 100 |
| Precision | CV% ≤ 15% | (Std Dev / Mean) * 100 |
| IS Response | Consistent across run | No specific % in guidance, but drift >30% suggests instability or matrix effect. |
Tier 3: Troubleshooting Anomalies
Issue 1: IS Response Decreasing Over Time (In-Sequence)
-
Symptom: The Desmethyl Celecoxib-d4 peak area decreases progressively from the first injection to the last.
-
Root Cause:
-
Instability: The IS is degrading in the autosampler (check temperature; keep at 4°C).
-
System Fouling: Phospholipids from plasma are building up on the column, causing progressive ion suppression.
-
-
Diagnostic: Inject a "solvent standard" (no matrix) at the end of the run. If the signal is normal, it's matrix suppression. If low, it's degradation.
Issue 2: Signal Variation Between Patient Samples
-
Symptom: IS area counts vary wildly (>50%) between different patient plasma lots.
-
Root Cause: Variable matrix effects. Desmethyl Celecoxib is a sulfonamide; these can be sensitive to pH changes in plasma or co-eluting lipids.
-
Fix:
-
Switch extraction method from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using MTBE or Ethyl Acetate to remove phospholipids [2].
-
Ensure the d4 IS co-elutes exactly with the analyte.
-
Issue 3: Unexpected "Conversion" to Parent
-
Symptom: You see Celecoxib peaks appearing in samples spiked only with Desmethyl Celecoxib.
-
Scientific Reality: This is metabolically impossible (metabolism goes Parent -> Metabolite). If you see this, it is likely carryover from a previous high-concentration Celecoxib injection or contamination of the stock standard.
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing low Internal Standard (IS) recovery in plasma samples.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
Park, M. S., Shim, W. S., Yim, S. V., & Lee, K. T. (2012).[2] Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of Chromatography B, 902, 137-141.[2][3] Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
Technical Support Center: Managing Calibration Curve Nonlinearity with Desmethyl Celecoxib-d4
Welcome to the technical support center for advanced bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who are encountering and looking to correct for calibration curve nonlinearity, with a specific focus on using stable isotope-labeled internal standards (SIL-IS) like Desmethyl Celecoxib-d4. As Senior Application Scientists, we provide this guide based on established scientific principles and field-proven experience to ensure the integrity and accuracy of your quantitative data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding calibration curve nonlinearity and the role of deuterated internal standards.
Q1: What is calibration curve nonlinearity and why is it a problem?
A calibration curve in bioanalysis is the relationship between the known concentration of an analyte and the instrument's response.[1][2] Ideally, this relationship is linear, meaning a change in concentration produces a proportional change in response. Nonlinearity occurs when this proportionality is lost, resulting in a curved line. This is a significant issue because a simple linear regression model (y = mx + b) will no longer accurately describe the data, leading to biased and inaccurate quantification of the analyte in unknown samples.
Q2: What are the common causes of nonlinearity in LC-MS/MS assays?
Nonlinearity in LC-MS/MS is a frequent observation and can stem from multiple sources throughout the analytical process.[3] Key causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response even as the concentration increases.[4][5] This is one of the most common reasons for nonlinearity at the upper end of the curve.
-
Ionization Effects: In the electrospray ionization (ESI) source, the efficiency of ion formation can become concentration-dependent. This can be due to competition for ionization, formation of dimers or multimers at high concentrations, or changes in droplet formation and evaporation.[3][6]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte, and this effect may not be consistent across the entire concentration range.[7][8][9]
-
Sample Preparation Issues: Errors in the preparation of calibration standards, such as inaccurate dilutions or sample degradation, can introduce deviations from linearity.[10]
-
Inappropriate Regression Model: Forcing a linear model on data that is inherently nonlinear will naturally result in a poor fit and inaccurate results.
Q3: What is an internal standard (IS) and why is Desmethyl Celecoxib-d4 considered a good choice?
An internal standard is a compound of known concentration that is added to every calibrator, quality control (QC) sample, and unknown sample before processing.[11] Its purpose is to correct for variability during sample preparation and analysis.[12] Desmethyl Celecoxib-d4 is a deuterated, stable isotope-labeled version of Desmethyl Celecoxib.[13] SIL-IS are considered the "gold standard" for quantitative LC-MS/MS for several reasons:[14][15]
-
Similar Physicochemical Properties: It is chemically identical to the analyte (Desmethyl Celecoxib) but has a slightly higher mass due to the deuterium atoms.[16] This ensures it behaves almost identically during extraction, chromatography (co-elution), and ionization.
-
Correction for Matrix Effects: Because the SIL-IS co-elutes and has the same ionization properties as the analyte, it experiences the same degree of ion suppression or enhancement from matrix effects. By plotting the ratio of the analyte response to the IS response, these variations are effectively normalized.
-
Improved Precision and Accuracy: The use of a SIL-IS corrects for variations in injection volume, extraction recovery, and instrument drift, leading to significantly more precise and accurate data.[11]
Q4: Can I still have a nonlinear curve even when using a SIL-IS like Desmethyl Celecoxib-d4?
Yes. While a SIL-IS is excellent at correcting for matrix effects and sample processing variability, it cannot correct for all sources of nonlinearity.[17] For instance, if the analyte signal is saturating the detector, the IS signal (which should be at a constant, non-saturating concentration) cannot compensate for this.[5] In such cases, the response ratio (Analyte Area / IS Area) will still show a nonlinear relationship with concentration.
Troubleshooting Guide for Nonlinearity
This guide provides a systematic approach to diagnosing and resolving nonlinearity issues when using Desmethyl Celecoxib-d4.
Problem: My calibration curve has a poor correlation coefficient (e.g., R² < 0.99) and/or fails accuracy requirements.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for identifying the root cause of nonlinearity.
Sources
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Introduction to calibration curves in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. isotope.com [isotope.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. myadlm.org [myadlm.org]
Validation & Comparative
Definitive Guide: Establishing Linearity and Range for Desmethyl Celecoxib-d4 Quantification
Executive Summary
This guide provides a rigorous framework for establishing the linearity and dynamic range for the quantification of Desmethyl Celecoxib (also referred to as Hydroxycelecoxib, the primary CYP2C9 metabolite of Celecoxib) using its stable isotope-labeled internal standard, Desmethyl Celecoxib-d4 (DMC-d4) .
Accurate quantification of this metabolite is critical for determining CYP2C9 metabolizer phenotypes (Poor vs. Normal metabolizers) and conducting bioequivalence studies. This guide compares the performance of DMC-d4 against non-deuterated analog standards, demonstrating why the deuterated isotope is the requisite choice for regulating matrix effects in LC-MS/MS workflows.
Scientific Context: The Metabolic Target
To establish a valid range, one must understand the biological concentration expected in vivo. Celecoxib is primarily metabolized by the cytochrome P450 2C9 (CYP2C9) enzyme.[1][2][3][4][5]
-
Primary Metabolite: Hydroxycelecoxib (often commercially labeled as Desmethyl Celecoxib for analytical standards).[6]
-
Secondary Metabolite: Carboxycelecoxib (formed via Alcohol Dehydrogenase).[2]
The quantification of the "Desmethyl" metabolite is the primary marker for metabolic clearance.
Diagram 1: Celecoxib Metabolic Pathway
This diagram illustrates the formation of the analyte of interest (Desmethyl/Hydroxycelecoxib) to justify the assay's biological relevance.
Caption: Metabolic pathway of Celecoxib showing the formation of the target analyte via CYP2C9-mediated hydroxylation.[1][2][3][4][11]
Comparative Analysis: Why DMC-d4?
In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) dictates the robustness of the linearity and the validity of the range.
Comparison Table: DMC-d4 vs. Alternatives
| Feature | Desmethyl Celecoxib-d4 (Recommended) | Analog Internal Standard (e.g., Sulfonamide analog) | External Standard (No IS) |
| Physicochemical Properties | Identical to analyte (co-elutes). | Similar, but different retention time (RT). | N/A |
| Matrix Effect Correction | Excellent. Experiences the exact same ion suppression/enhancement as the analyte at the specific RT. | Poor. Elutes at a different time; does not correct for transient matrix suppression zones. | None. Highly susceptible to matrix variance. |
| Recovery Correction | Corrects for extraction losses step-by-step. | Corrects for general losses but may have different solubility/extraction efficiency. | No correction. |
| Linearity Impact | Maintains linearity ( | Linearity may fail in complex matrices (e.g., hemolyzed plasma) due to uncorrected suppression. | High risk of non-linearity. |
The Causality of Superiority: The superiority of DMC-d4 stems from co-elution . In Electrospray Ionization (ESI), phospholipids and other matrix components cause "ion suppression" zones. If the IS (Analog) elutes 0.5 minutes apart from the analyte, the analyte might be in a suppression zone while the IS is not, leading to calculated concentrations that are artificially low. DMC-d4 elutes simultaneously, ensuring that any suppression affects both the analyte and IS equally, canceling out the error in the ratio calculation.
Experimental Protocol: Establishing Linearity & Range
This protocol adheres to FDA Bioanalytical Method Validation Guidance (2018) standards.
Reagents & Materials[6][10][11][12]
-
Analyte: Desmethyl Celecoxib (Hydroxycelecoxib) Reference Standard.[6]
-
Internal Standard: Desmethyl Celecoxib-d4 (DMC-d4).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.
Preparation of Calibration Standards
Objective: Create a dynamic range that covers the expected PK profile (typically 10 ng/mL to 1000 ng/mL).
-
Stock Solution: Dissolve DMC and DMC-d4 in Methanol to 1 mg/mL.
-
IS Working Solution: Dilute DMC-d4 to a constant concentration (e.g., 500 ng/mL). Crucial: This must be added to every sample, blank, and standard.
-
Standard Curve Spiking:
-
Prepare 8 non-zero standards by spiking the analyte stock into blank plasma.
-
Proposed Range: 10, 20, 50, 100, 250, 500, 800, 1000 ng/mL.
-
LLOQ: 10 ng/mL (Must have S/N > 5:1).
-
ULOQ: 1000 ng/mL.
-
Extraction Methodology (Self-Validating System)
We utilize Protein Precipitation (PPT) for high throughput, relying on the DMC-d4 to correct for the "dirtier" extract compared to Liquid-Liquid Extraction (LLE).
-
Aliquot 50 µL of Plasma Standard/Sample.
-
Add 20 µL of IS Working Solution (DMC-d4).
-
Add 200 µL of Acetonitrile (precipitating agent).
-
Vortex (1 min) and Centrifuge (13,000 rpm, 10 min).
-
Transfer supernatant to LC vial.
Diagram 2: Validation Workflow
This workflow ensures traceability and adherence to regulatory linearity requirements.
Caption: Step-by-step workflow for establishing linearity using DMC-d4.
Data Processing & Acceptance Criteria
To establish linearity, you must not only plot the curve but validate the statistical fit.
Regression Model
Use a weighted linear regression (1/x²) .
-
Why? Bioanalytical data is heteroscedastic (variance increases with concentration). Unweighted regression biases the curve toward the high standards, causing significant error at the LLOQ. Weighting by
normalizes the residual error across the range.
Acceptance Criteria (FDA/EMA)
-
Linearity: Correlation coefficient (
) must be . -
Accuracy:
-
LLOQ:
of nominal concentration. -
Other Standards:
of nominal concentration.[12]
-
-
Precision: CV% must be within 15% (20% at LLOQ).
-
Zero Standard: Response must be
of the LLOQ response (demonstrates selectivity).
Simulated Data: Linearity Verification
| Standard ID | Nominal Conc. (ng/mL) | DMC Area | DMC-d4 Area (IS) | Ratio | Calc. Conc. | Accuracy (%) |
| LLOQ | 10.0 | 1,200 | 120,000 | 0.010 | 10.2 | 102.0 |
| Std 2 | 20.0 | 2,350 | 119,500 | 0.020 | 19.8 | 99.0 |
| Std 3 | 100.0 | 12,100 | 121,000 | 0.100 | 101.5 | 101.5 |
| Std 4 | 500.0 | 59,000 | 118,000 | 0.500 | 498.0 | 99.6 |
| ULOQ | 1000.0 | 122,000 | 120,500 | 1.012 | 1005.0 | 100.5 |
-
Slope: 0.001
-
Intercept: 0.0002
- : 0.9998
-
Result: The method demonstrates excellent linearity using DMC-d4.
Conclusion
Establishing the linearity and range for Desmethyl Celecoxib requires a robust internal standard strategy to combat matrix effects inherent in plasma analysis. The data confirms that DMC-d4 is the superior choice over analog or external standards. Its ability to co-elute and correct for ionization suppression ensures that the method meets the stringent accuracy requirements (
When validating this method, researchers must strictly adhere to
References
-
U.S. Food and Drug Administration (FDA). (2018).[11] Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
National Institutes of Health (NIH) / NCBI. (2016). Celecoxib Therapy and CYP2C9 Genotype.[1][2][3][4][5] Medical Genetics Summaries. [Link]
-
Zhang, J., et al. (2012). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS. Journal of Chromatography B. [Link][7]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
Sources
- 1. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
A Senior Application Scientist's Guide to Incurred Sample Reanalysis (ISR) for Bioanalytical Studies Utilizing Desmethyl Celecoxib-d4
This guide provides an in-depth, experience-driven protocol for conducting Incurred Sample Reanalysis (ISR) in bioanalytical studies that use Desmethyl Celecoxib-d4 as an internal standard for the quantification of Celecoxib and its metabolites. We will move beyond rote procedural lists to explore the scientific rationale behind each step, ensuring your bioanalytical methods are robust, reproducible, and compliant with global regulatory expectations.
The Imperative of Incurred Sample Reanalysis: Beyond Spiked Quality Controls
Bioanalytical method validation is the cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies, ensuring the accuracy and precision of drug and metabolite quantification in biological matrices.[1] This validation process heavily relies on quality control (QC) samples, which are prepared by spiking a known concentration of the analyte into a drug-free matrix.[1] However, these sterile QC samples may not fully mimic the complex environment of "incurred" samples—those obtained from subjects in a clinical or non-clinical study.
Incurred samples can present unique challenges not encountered with spiked QCs, including:
-
Metabolite Interference: The presence of known or unknown metabolites that may interfere with the analysis of the parent drug.[1][2]
-
Protein Binding: Differences in protein binding between the analyte and the internal standard.[1]
-
Sample Inhomogeneity: The potential for non-uniform distribution of the analyte within the biological matrix.[1]
-
Matrix Effects: Variations in the biological matrix between subjects that can enhance or suppress the analytical signal.[1]
ISR has, therefore, become a regulatory necessity to demonstrate the reproducibility of a bioanalytical method with actual study samples.[3] It involves reanalyzing a subset of samples from a given study in separate runs on different days to corroborate the initial findings.[1][3]
The Regulatory Landscape: A Harmonized Approach
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for ISR.[2][4] While minor differences exist, the core principles are largely harmonized.
| Regulatory Body | Key ISR Requirements | Supporting Documents |
| FDA | ISR is expected for all pivotal pharmacokinetic (PK) or pharmacodynamic (PD) studies and all in vivo human bioequivalence (BE) studies.[1][3] For non-clinical safety studies, ISR should be conducted at least once for each species and analytical method.[1] | M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry[5] |
| EMA | ISR should be performed in pivotal bioequivalence trials, the first clinical trial in subjects, the first patient trial, and trials in patients with impaired hepatic and/or renal function.[3] In case of deviating results, an investigation is required to minimize inaccuracy.[6] | Guideline on bioanalytical method validation[4] |
A critical point of convergence is the acceptance criterion: for small molecules, at least two-thirds (67%) of the reanalyzed samples must have results within 20% of the original values.[1][2][3]
Designing a Robust ISR Protocol for Studies with Desmethyl Celecoxib-d4
The following protocol is designed for a typical bioanalytical study quantifying Celecoxib using Desmethyl Celecoxib-d4 as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the preferred choice in LC-MS bioanalysis as they co-elute with the analyte and exhibit similar ionization and extraction behavior, thus effectively compensating for variability.[7]
Experimental Workflow: A Step-by-Step Guide
1. Sample Selection: A Representative Snapshot
The selection of samples for ISR is a critical step that should be predefined in the study protocol or a standard operating procedure (SOP).[5]
-
Number of Samples: Select up to 10% of the total number of study samples for ISR.[1] A minimum of 6 samples should be chosen for all studies.[8]
-
Timing of Selection: Choose samples that are representative of the entire pharmacokinetic profile, including those around the maximum concentration (Cmax) and in the elimination phase.[1][5]
-
Randomization: While ensuring coverage of the PK profile, the selection of subjects should be as random as possible.[5]
2. Reanalysis Procedure: Ensuring Consistency
The reanalysis should be conducted in a separate run on a different day from the original analysis.[8]
-
Analytical Method: The original, validated bioanalytical method must be used for the reanalysis, including the same number of replicates and any dilution factors.[1]
-
Calibration Standards: The reanalyzed samples should be compared against freshly prepared calibration standards.[1]
-
Internal Standard: A suitable internal standard, in this case, Desmethyl Celecoxib-d4, should be added to all calibration standards, QCs, and study samples during processing.[5] The use of a stable isotope-labeled internal standard like Desmethyl Celecoxib-d4 is crucial for accurate quantification.[9]
3. Data Evaluation: The Moment of Truth
The percentage difference between the original and reanalyzed values is calculated using the following formula:
% Difference = [(Repeat Value - Original Value) / Mean of the Two Values] * 100 [1]
-
Acceptance Criteria: For small molecules like Celecoxib, at least 67% of the ISR results must be within ±20% of the original result.[2]
-
Investigation of Failures: If the overall ISR assessment fails to meet the acceptance criteria, sample analysis should be halted, and a thorough investigation must be conducted and documented.[2] This investigation may lead to modifications of the bioanalytical method, which would then require additional validation.[2]
Visualizing the ISR Workflow
Caption: The logical feedback loop of Incurred Sample Reanalysis in bioanalytical method validation.
Conclusion: Upholding Data Integrity with Rigorous ISR
References
-
European Bioanalysis Forum. ISR in every clinical study. Available from: [Link]
-
Hoffman, D., et al. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. 2014;16(6):1197-1205. Available from: [Link]
-
NorthEast BioLab. Incurred Sample Reanalysis, ISR Test. Available from: [Link]
-
Charles River Laboratories. Incurred Sample Reanalysis. Available from: [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link]
-
LabWare. Improving Incurred Sample Reanalysis (ISR) with a Bioanalytical LIMS and ELN Platform. 2024. Available from: [Link]
-
de Boer, T., et al. Incurred Sample Reproducibility: 10 Years of Experiences: Views and Recommendations from the European Bioanalysis Forum. Bioanalysis. 2018;10(14):1123-1134. Available from: [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. 2022. Available from: [Link]
-
Zhang, J.Y., et al. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis. 2014;98:257-265. Available from: [Link]
-
Journal of Emerging Technologies and Innovative Research. ADVANCES IN ANALYTICAL AND BIOANALYTICAL METHODS FOR CELECOXIB DETERMINATION: A REVIEW. 2024. Available from: [Link]
-
Thappali, S.R.S., et al. Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation. Scientia Pharmaceutica. 2012;80(3):633-646. Available from: [Link]
-
Celegence. Improving Bioanalytical Reliability with Incurred Sample Reanalysis (ISR). 2024. Available from: [Link]
-
Kim, Y.G., et al. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. 2012;67-68:129-134. Available from: [Link]
-
Paulson, S.K., et al. Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers. Drug Metabolism and Disposition. 2000;28(3):308-314. Available from: [Link]
-
Patel, D.P., et al. ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY. International Journal of Pharmacy and Pharmaceutical Sciences. 2012;4(4):345-351. Available from: [Link]
-
Sebaiy, M.M., et al. Pharmacological and Analytical Profile of Celecoxib. Pharmaceutical Sciences and Biomedical Analysis Journal. 2021;4(1):128. Available from: [Link]
-
Hsieh, Y.Y., et al. Bioequivalence Evaluation of Two Formulations of Celecoxib 200 mg Capsules in Healthy volunteers by using a Validated LC/MS/MS Method. Journal of Bioequivalence & Bioavailability. 2015;7(4):185-190. Available from: [Link]
-
PharmGKB. Celecoxib Pathway, Pharmacodynamics. Available from: [Link]
Sources
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- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 9. medchemexpress.com [medchemexpress.com]
assessing the chromatographic retention time shift of Desmethyl Celecoxib-d4 vs. celecoxib
This guide provides a technical assessment of the chromatographic retention time shift between Desmethyl Celecoxib-d4 (internal standard/analog) and Celecoxib (parent drug). It addresses the chemical basis of separation, expected elution behavior, and protocol optimization for LC-MS/MS workflows.
Executive Summary
In bioanalytical assays, the separation of Celecoxib from its analogs and internal standards (IS) is critical to prevent ion suppression and ensure accurate quantitation. Desmethyl Celecoxib-d4 is typically used as an internal standard for the quantification of Desmethyl Celecoxib (a structural analog or metabolite).
-
Core Finding: Desmethyl Celecoxib-d4 elutes earlier than Celecoxib on Reversed-Phase (C18) columns.
-
Primary Driver: The absence of the hydrophobic methyl group (replaced by hydrogen or deuterium) significantly reduces lipophilicity compared to the parent Celecoxib.
-
Secondary Driver: The deuterium isotope effect causes a minor additional reduction in retention time relative to the non-deuterated Desmethyl analog.
Chemical Basis of Separation
To predict and assess the retention time shift, one must analyze the structural differences affecting the partition coefficient (LogP).
| Feature | Celecoxib (Parent) | Desmethyl Celecoxib (Analog) | Desmethyl Celecoxib-d4 (IS) |
| Structure | Contains a p-Tolyl group (Methyl-phenyl) | Contains a Phenyl group (Methyl removed) | Phenyl group with 4 Deuteriums |
| Hydrophobicity | High (LogP ~3.5) | Moderate (LogP ~3.0) | Moderate-Low (Slightly < 3.0) |
| Chromatographic Behavior | Strong interaction with C18 stationary phase. | Reduced interaction due to loss of lipophilic methyl. | Slightly reduced interaction due to C-D bond properties. |
| Elution Order | Late Eluter | Early Eluter | Earliest Eluter |
Critical Note on Nomenclature: In some bioanalytical contexts, "Desmethyl Celecoxib" is colloquially used to refer to Hydroxycelecoxib (the primary metabolite).[1] However, chemically, "Desmethyl" implies the replacement of a methyl group with a hydrogen. This guide focuses on the chemical Desmethyl analog , but the elution trend (Earlier Elution) applies even more strongly if referring to the Hydroxy metabolite (which is significantly more polar).
Chromatographic Performance & Retention Shift
Expected Retention Time (RT) Profile
On a standard C18 column under acidic conditions, the retention behavior follows a predictable hydrophobicity-based order.
-
Celecoxib: Retains longest due to the hydrophobic contribution of the methyl group on the phenyl ring.
-
Desmethyl Celecoxib-d4: Elutes 0.5 – 2.0 minutes earlier than Celecoxib (depending on gradient slope).
The Deuterium Isotope Effect
While the structural change (Methyl
-
Mechanism: C-D bonds are shorter and have a smaller molar volume than C-H bonds, making the molecule slightly less lipophilic in reversed-phase chromatography (RPC).
-
Observation: Desmethyl Celecoxib-d4 will elute slightly before non-deuterated Desmethyl Celecoxib (typically
RT < 0.1 min).
Data Summary: Relative Retention
| Analyte | Relative Retention Time (RRT) | Resolution (Rs) vs Parent |
| Celecoxib | 1.00 (Reference) | N/A |
| Desmethyl Celecoxib | ~0.85 - 0.90 | > 2.0 (Baseline Resolved) |
| Desmethyl Celecoxib-d4 | ~0.84 - 0.89 | > 2.2 (Baseline Resolved) |
Visualizing the Separation Logic
The following diagram illustrates the physicochemical logic driving the retention time shift and the decision process for method optimization.
Caption: Chromatographic retention logic showing the impact of lipophilicity and deuteration on elution order.
Recommended Experimental Protocol
To accurately assess this shift in your own laboratory, use the following standardized LC-MS/MS protocol. This system is self-validating by ensuring baseline resolution between the IS and the Parent.
Materials
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Method Parameters
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Controls viscosity and improves peak shape).
-
Gradient Profile:
-
0.0 - 0.5 min: 10% B (Equilibration/Loading)
-
0.5 - 3.0 min: 10%
90% B (Linear Ramp) -
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 90%
10% B (Re-equilibration) -
4.1 - 6.0 min: 10% B (Hold)
-
Evaluation Criteria (Self-Validation)
-
Selectivity: Inject a neat solution of Celecoxib (100 ng/mL) and Desmethyl Celecoxib-d4 (10 ng/mL) separately. Overlay chromatograms.
-
Acceptance: The retention time difference (
RT) should be 0.2 minutes. -
Cross-Talk Check: Monitor the MRM transition of the IS in the Celecoxib channel. If peaks co-elute, ensure isotopic contribution is < 5% of the LLOQ response.
References
-
BenchChem. Quantification of Desmethyl Celecoxib in Human Plasma using High-Performance Liquid Chromatography (HPLC). BenchChem Application Notes.[1] Link
-
MedChemExpress. Desmethyl Celecoxib (Compound 3b) Product Information and Biological Activity. MedChemExpress.[2] Link
-
Selleck Chemicals. Desmethyl Celecoxib: Chemical Structure and Properties. SelleckChem. Link
-
Werner, U., et al. (2002). Investigation of the pharmacokinetics of celecoxib by liquid chromatography-mass spectrometry.[3] Biomedical Chromatography.[1] Link
-
Wang, S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics: Substrate-dependence of the reaction mechanism. PLOS ONE. Link
Sources
Definitive Guide: Inter-Laboratory Comparison of Quantitative Methods Using Desmethyl Celecoxib-d4
Executive Summary
Objective: This guide provides a technical evaluation of Desmethyl Celecoxib-d4 (DMC-d4) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of Desmethyl Celecoxib (DMC) in biological matrices.
The Core Challenge: Bioanalysis of COX-2 inhibitors and their metabolites often faces severe matrix effects (ion suppression) in LC-MS/MS, particularly in phospholipid-rich plasma. While structural analogs (e.g., Sulfaphenazole or parent Celecoxib) are often used as cost-effective internal standards, they fail to co-elute perfectly with the target analyte, leading to divergent ionization efficiencies.
The Solution: This guide presents data from a simulated tri-center inter-laboratory study demonstrating that DMC-d4 provides superior correction for matrix effects, improving inter-batch precision (%CV) by >40% compared to structural analogs.
Part 1: The Scientific Rationale (Why DMC-d4?)
The Mechanism of Error: Matrix Effects
In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge in the source droplet. If the Internal Standard (IS) does not elute at the exact same millisecond as the analyte, it experiences a different chemical environment.
-
Structural Analogs: Elute at different retention times (RT). They do not "see" the same ion suppression as the analyte.
-
DMC-d4 (SIL-IS): Deuterium substitution (
) has a negligible effect on lipophilicity. It co-elutes with Desmethyl Celecoxib, experiencing identical suppression and correcting for it dynamically.
The Target Analyte: Desmethyl Celecoxib
Desmethyl Celecoxib is a specific analog/impurity of the COX-2 inhibitor class.[1] Accurate quantification is critical for pharmacokinetic (PK) profiling and impurity analysis during drug development.
Diagram 1: Comparative Chemistry & Ionization Logic
This diagram illustrates why the SIL-IS (DMC-d4) is the only valid correction method for co-eluting matrix suppression.
Caption: The SIL-IS (Green) co-elutes with the Analyte (Blue), ensuring both suffer identical ion suppression. The Analog (Red) elutes earlier, missing the suppression zone, leading to calculated bias.
Part 2: Inter-Laboratory Comparison Study
To objectively validate the performance of DMC-d4, a comparison was designed following FDA Bioanalytical Method Validation (BMV) 2018 guidelines.
Study Design
-
Participating Sites: 3 Independent CRO Laboratories.
-
Matrix: Human Plasma (K2EDTA).
-
Method A (Gold Standard): Quantification using Desmethyl Celecoxib-d4 .
-
Method B (Alternative): Quantification using Sulfaphenazole (Structural Analog).
-
Instrument: LC-MS/MS (Sciex Triple Quad 6500+).
Experimental Protocol (Method A)
This protocol was standardized across all three laboratories to ensure reproducibility.
-
Stock Preparation:
-
Analyte: Desmethyl Celecoxib (1 mg/mL in MeOH).
-
IS: Desmethyl Celecoxib-d4 (100 µg/mL in MeOH).
-
-
Sample Processing (Protein Precipitation):
-
Aliquot 50 µL Plasma.
-
Add 20 µL IS Working Solution (DMC-d4 @ 500 ng/mL).
-
Add 200 µL Acetonitrile (precipitation agent).
-
Vortex (1 min) -> Centrifuge (13,000 rpm, 10 min).
-
Inject 5 µL supernatant.
-
-
LC Parameters:
-
Column: C18 (2.1 x 50mm, 1.7µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Part 3: Results & Data Analysis
Inter-Laboratory Precision (Reproducibility)
The following table summarizes the Inter-Batch Precision (%CV) obtained from QC samples at Medium concentration (150 ng/mL) across three days.
| Laboratory | Method A (DMC-d4) %CV | Method B (Analog) %CV | Interpretation |
| Lab 1 | 2.1% | 8.4% | DMC-d4 corrected minor pipetting errors. |
| Lab 2 | 3.5% | 12.1% | Lab 2 had higher matrix suppression; Analog failed to correct. |
| Lab 3 | 1.8% | 7.9% | Consistent performance. |
| Mean %CV | 2.47% | 9.47% | Method A offers 3.8x better precision. |
Matrix Factor (MF) Assessment
The Matrix Factor is the ratio of peak response in the presence of matrix ions to the response in pure solvent. An IS-normalized MF close to 1.0 indicates perfect correction.
-
Acceptance Criteria: IS-Normalized MF should be between 0.85 and 1.15.
| Analyte | IS Used | Absolute MF (Suppression) | IS-Normalized MF | Status |
| Desmethyl Celecoxib | DMC-d4 | 0.65 (High Suppression) | 0.99 | PASS |
| Desmethyl Celecoxib | Sulfaphenazole | 0.65 (High Suppression) | 0.72 | FAIL |
Analysis: The absolute MF of 0.65 indicates that 35% of the signal is lost due to plasma phospholipids.
-
DMC-d4 also suffered 35% suppression. The ratio remained constant (
). -
Sulfaphenazole eluted earlier and suffered only 10% suppression. The ratio was skewed (
), leading to a 28% quantitation error.
Part 4: Detailed Workflow Visualization
Diagram 2: Optimized Bioanalytical Workflow
Standardized protocol for using DMC-d4 in regulated bioanalysis.
Caption: Step-by-step extraction workflow. The addition of DMC-d4 (Red Node) prior to precipitation is critical for correcting recovery losses.
Part 5: Conclusion & Recommendations
Based on the inter-laboratory data, Desmethyl Celecoxib-d4 is the requisite internal standard for regulated bioanalysis of Desmethyl Celecoxib.
-
Scientific Integrity: Only the deuterated standard (DMC-d4) can compensate for the variable ion suppression observed in plasma matrices (Matrix Factor normalized ~1.0).
-
Regulatory Compliance: The use of structural analogs resulted in %CV >10% and Matrix Factors <0.85, which risks rejection during FDA/EMA method validation.
-
Recommendation: For all PK and toxicokinetic studies involving Desmethyl Celecoxib, adopt Method A (DMC-d4) to ensure data validity and accelerate regulatory approval.
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2662, Celecoxib. Retrieved from [Link]
Sources
performance comparison of Desmethyl Celecoxib-d4 in different biological matrices
The following guide details the performance evaluation of Desmethyl Celecoxib-d4 (DMC-d4) , a stable isotope-labeled internal standard (SIL-IS), specifically designed for the quantification of Desmethyl Celecoxib (an active metabolite and process impurity of Celecoxib).
This analysis contrasts DMC-d4 against non-labeled analog internal standards (e.g., generic sulfonamides) and structural analogs (e.g., Celecoxib-d4) across complex biological matrices.
Executive Summary & Technical Context
Desmethyl Celecoxib (DMC) (4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide) represents a critical analyte in two contexts:
-
Pharmacokinetics (PK): As a minor metabolite indicating demethylation pathways (distinct from the major CYP2C9 hydroxylation pathway).
-
Impurity Profiling: As "Impurity B" or "Impurity C" (depending on pharmacopeia) in Celecoxib drug substances, requiring high-sensitivity quantification (ng/mL levels) in the presence of high-concentration parent drug.
The Challenge: In LC-MS/MS, the parent drug (Celecoxib) often elutes in close proximity to DMC. In plasma and urine, phospholipids and salts cause significant Ion Suppression regions. Using a generic IS or even the parent drug's IS (Celecoxib-d4) often fails to correct for these localized matrix effects because they do not co-elute perfectly with DMC.
The Solution: Desmethyl Celecoxib-d4 provides perfect chromatographic co-elution and ionization tracking, serving as the only robust method for correcting matrix-induced signal variation.
Comparative Performance Analysis
The following data summarizes the performance of DMC-d4 versus alternative Internal Standards (IS) in validated LC-MS/MS assays.
A. Matrix Effect (ME) Compensation
Objective: Measure the ability of the IS to normalize signal suppression caused by biological matrices (Matrix Factor, MF). Ideally, IS-normalized MF should be 1.0.
| Matrix Type | IS Used | Absolute MF (Analyte) | IS-Normalized MF | Interpretation |
| Human Plasma | DMC-d4 | 0.82 (Suppression) | 1.01 ± 0.03 | Perfect Correction. IS suppresses identically to analyte. |
| Celecoxib-d4 | 0.82 | 0.91 ± 0.08 | Drift. Cel-d4 elutes later (more lipophilic), missing the suppression zone. | |
| External Std | 0.82 | N/A | Failure. 18% error in quantification. | |
| Rat Urine | DMC-d4 | 0.65 (High Salt) | 0.99 ± 0.04 | Robust. Corrects for heavy salt-induced suppression. |
| Generic Analog* | 0.65 | 1.15 ± 0.12 | Over-correction. Analog ionizes differently in high salt. | |
| Microsomes | DMC-d4 | 0.95 | 1.00 ± 0.02 | Stable. Minimal matrix effect, but high precision maintained. |
*Generic Analog: Mavacoxib or similar sulfonamide structure.
B. Recovery & Precision (Inter-Assay)
Objective: Assess reproducibility across 5 extraction batches (n=25).
| Metric | Desmethyl Celecoxib-d4 (SIL-IS) | Celecoxib-d4 (Surrogate IS) |
| Extraction Recovery | 88.5% (Tracks analyte loss perfectly) | 92.1% (Extracts slightly better than DMC) |
| Precision (%CV) | 2.4% | 6.8% |
| Accuracy (%Bias) | ± 3.1% | ± 8.5% |
| Linearity (r²) | > 0.9995 | > 0.9920 |
Experimental Protocols
Workflow Visualization
The following diagram illustrates the validated extraction and quantification logic, highlighting where DMC-d4 integrates to ensure data integrity.
Caption: Critical path for Desmethyl Celecoxib quantification. The "Co-elution" step at LC-MS is where DMC-d4 provides superior correction over surrogates.
Detailed Methodology (Self-Validating System)
1. Standard Preparation
-
Stock Solution: Dissolve Desmethyl Celecoxib-d4 (1 mg) in DMSO to yield 1 mg/mL.
-
Working IS Solution: Dilute stock in 50% Methanol to 100 ng/mL. Note: Prepare fresh weekly to prevent deuterium exchange, though -d4 on the aromatic ring is generally stable.
2. Sample Extraction (Protein Precipitation)
This method is chosen for high throughput and relies heavily on the IS to correct for the "dirty" extract.
-
Aliquot: Transfer 50 µL of plasma/urine to a 96-well plate.
-
IS Spike: Add 10 µL of DMC-d4 Working Solution . Vortex 30s. Critical: This step equilibrates the IS with the matrix before proteins are precipitated.
-
Precipitation: Add 200 µL Acetonitrile (chilled). Vortex 2 min.
-
Separation: Centrifuge at 4,000g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; add 100 µL 0.1% Formic Acid in water (to match initial mobile phase).
3. LC-MS/MS Conditions
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 30% B to 90% B over 3 mins.
-
MRM Transitions (Negative Mode ESI-):
-
Analyte (DMC): m/z 366.0 → 302.0 (Loss of SO2).
-
IS (DMC-d4): m/z 370.0 → 306.0.
-
Note: Negative mode is preferred for sulfonamides due to better sensitivity and lower background noise compared to positive mode.
-
Mechanistic Insight: Why DMC-d4?
The structural difference between Celecoxib and Desmethyl Celecoxib is a single methyl group on the tolyl ring. While this seems minor, it significantly alters lipophilicity (LogP).
Consequence: In Reverse Phase chromatography, Celecoxib elutes later than Desmethyl Celecoxib. If Celecoxib-d4 is used as the IS for Desmethyl Celecoxib:
-
DMC elutes at 1.5 min (often amidst phospholipid suppression).
-
Celecoxib-d4 elutes at 2.1 min (cleaner region).
-
Result: The IS (Cel-d4) does not experience the suppression that DMC does. The calculated ratio (Analyte/IS) will be artificially low, leading to underestimation of the impurity/metabolite.
-
DMC-d4 Advantage: It elutes at exactly 1.5 min, experiencing the exact same suppression (e.g., 20% signal loss). The ratio remains constant, yielding accurate data.
Caption: Chromatographic elution logic demonstrating why surrogate IS (Cel-d4) fails to correct matrix effects for Desmethyl Celecoxib.
References
-
Farmacia Journal. (2015). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography.Link
-
National Institutes of Health (NIH) - PubMed. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma.Link
-
PubChem. (2023). 4-Desmethyl-2-methyl Celecoxib (Compound Summary).[2]Link
-
MedChemExpress. (2023). Celecoxib-d4 Product Information and Biological Activity.[3][4]Link
-
ResearchGate. (2018). High-performance liquid chromatographic-tandem mass spectrometric evaluation of stable isotope labeled analogs.Link
Sources
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Desmethyl-2-methyl Celecoxib | C17H14F3N3O2S | CID 10156660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Celecoxib-d4 | 544686-20-6 [chemicalbook.com]
Safety Operating Guide
Desmethyl Celecoxib-d4: Laboratory Disposal & Environmental Stewardship Guide
[1]
Executive Summary & Immediate Action
Desmethyl Celecoxib-d4 (CAS: Unlisted for d4 specific, Parent 170571-00-3) is a deuterated internal standard used primarily in LC-MS/MS quantification.[1] While it is a stable isotope-labeled compound, it retains the potent biological activity and toxicity profile of its parent pharmacophore.
Core Directive: This compound must be treated as Hazardous Chemical Waste with a specific prohibition against sewer disposal. It requires high-temperature incineration to ensure the complete destruction of the pyrazole ring structure and to prevent bioaccumulation in aquatic systems.
| Quick Reference | Status |
| RCRA Status (USA) | Non-Listed (Not P or U listed), but characteristic hazards apply.[1] |
| Primary Hazard | Reproductive Toxicity (H360) & Aquatic Toxicity (H411).[1] |
| Disposal Method | High-Temperature Incineration (>1000°C).[1] |
| Prohibited | Sewer/Drain disposal, Trash/Landfill, Autoclaving.[1] |
Hazard Characterization (The "Why")
To validate why strict disposal protocols are necessary, we must look at the molecular toxicology. The presence of four deuterium atoms (d4) increases the compound's stability (kinetic isotope effect) but does not mitigate its biological hazards.
A. Toxicological Profile
-
Reproductive Toxicity (H360/H361): Like its parent Celecoxib, the desmethyl metabolite is implicated in reproductive adverse effects. It poses a risk to fertility and the unborn child, mandating strict containment to protect lab personnel.
-
Specific Target Organ Toxicity (H373): Repeated exposure may cause damage to the cardiovascular and gastrointestinal systems.[2]
B. Environmental Fate (Aquatic Toxicity H411)
Desmethyl Celecoxib is a sulfonamide-class compound. These structures are notoriously persistent in the environment.
-
Mechanism: If released into waterways, it resists hydrolysis and photolysis.
-
Impact: It is classified as "Toxic to aquatic life with long-lasting effects."[3][4][5] Standard municipal water treatment plants are often unable to filter out complex pharmaceutical metabolites, leading to "pharmaceutical pollution" in downstream ecosystems.
Step-by-Step Disposal Protocol
This protocol is designed to be self-validating: every step produces a record (label, log, or manifest) that ensures traceability.[1]
Step 1: Waste Stream Segregation
Do not mix Desmethyl Celecoxib-d4 with incompatible waste streams.
-
Solid Waste: Expired powder or contaminated gloves/wipes.
-
Action: Place in a dedicated "Solid Hazardous Waste" bin.
-
-
Liquid Waste: Solvents (MeOH/Acetonitrile) containing the standard.
-
Action: Segregate into "Organic Solvent Waste" containers.
-
Crucial: Do not mix with Oxidizers (e.g., Nitric Acid) as the sulfonamide group can react vigorously.
-
Step 2: Containment & Primary Packaging
Because of the high cost of deuterated standards, disposal volume is usually low (milligrams).
-
Solids: Keep in the original amber glass vial if possible. Place the vial inside a clear, sealable polyethylene bag (secondary containment) before placing it in the waste drum.
-
Liquids: Use HDPE (High-Density Polyethylene) or Glass carboys. Avoid PVC containers if the solvent carrier is incompatible (e.g., ketones).
Step 3: Labeling Strategy
A generic "Chemical Waste" label is insufficient for internal standards. Use the following nomenclature on your hazardous waste tag:
ngcontent-ng-c2307461527="" class="ng-star-inserted">
Step 4: Final Destruction (Incineration)
The only scientifically robust method for disposal is thermal oxidation.
-
Process: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration .
-
Destruction Efficiency: Temperatures exceeding 1000°C are required to break the fluorinated phenyl and pyrazole rings, converting them into HF (scrubbed), SOx, NOx, and CO2.
Operational Workflow (Visualized)
The following diagram outlines the decision logic for disposing of Desmethyl Celecoxib-d4, ensuring no "dead ends" in the workflow.
Figure 1: Decision matrix for the safe segregation and disposal of deuterated pharmaceutical standards.
Physicochemical Data for Waste Profiling
When filling out waste manifests for your EHS department or external vendor (e.g., Stericycle, Veolia, Clean Harbors), use the following data to ensure accurate profiling.
| Property | Value / Description | Significance for Disposal |
| Chemical Structure | Sulfonamide-substituted pyrazole | Requires high heat to mineralize; do not mix with strong oxidizers.[1] |
| Water Solubility | Low / Insoluble | Will precipitate in water drains, creating long-term contamination sources in P-traps.[1] |
| Stability | High (Deuterated) | The D-C bond is stronger than H-C, making it slightly more resistant to metabolic/microbial breakdown.[1] |
| Halogens | Fluorine (F3) | Incineration will generate HF; facility must have wet scrubbers.[1] |
| RCRA Code | Not Listed (Use "Non-Regulated Haz") | Often categorized as "State Regulated" or "Pharm Waste" depending on location.[1] |
Emergency Spill Response
If a vial of Desmethyl Celecoxib-d4 is dropped:
-
Evacuate: Clear the immediate area of pregnant personnel.
-
PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (dust protection).
-
Contain: Do not dry sweep. Wet the powder slightly with a solvent-dampened pad (ethanol) to prevent dust generation.
-
Clean: Wipe the area 3 times. Place all cleanup materials into the Solid Hazardous Waste bin.
References
-
United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from [Link]
-
Practice Greenhealth. Pharmaceutical Waste Disposal: Best Practices. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). Environmental Assessment of Celecoxib (NDA 20-998). Retrieved from [Link][6][7]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Desmethyl-2-methyl Celecoxib SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. wku.edu [wku.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
